Technical Documentation Center

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
  • CAS: 179487-86-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid: A Comprehensive Technical Guide

Executive Summary The molecule 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring a rigid benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring a rigid benzoic acid moiety coupled with a functionalized piperidine ring, it serves as a critical intermediate in the synthesis of GPCR ligands, integrin antagonists, and thrombopoietin (TPO) receptor agonists[2]. This whitepaper details a scalable, self-validating synthetic protocol relying on Nucleophilic Aromatic Substitution (SNAr), alongside comprehensive analytical characterization parameters.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient and scalable route to construct the C–N bond between the aromatic ring and the piperidine nitrogen is via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Electrophile Selection: The Fluorine Advantage

We utilize[3] as the electrophile. Unlike aliphatic nucleophilic substitutions ( SN​1 / SN​2 ) where reactivity is dictated by carbon-halogen bond strength (I > Br > Cl > F), SNAr reactivity is governed by the rate-determining formation of the anionic Meisenheimer complex. Fluorine's intense inductive electron-withdrawing effect (-I) severely depletes electron density at the ipso carbon, dramatically lowering the activation energy for nucleophilic attack. Furthermore, the para-carboxylic acid group acts as an essential electron-withdrawing group (EWG) that stabilizes the intermediate via resonance.

Nucleophile and Solvent Dynamics

The nucleophile,, is a secondary amine with excellent steric accessibility. The reaction is driven by potassium carbonate ( K2​CO3​ ) in anhydrous dimethyl sulfoxide (DMSO). DMSO, a polar aprotic solvent, strongly solvates the potassium counterions but leaves the carbonate anions relatively "naked" and highly basic. This ensures rapid deprotonation of the transient piperidinium intermediate without hydrolyzing the ethyl ester moiety.

G A 4-Fluorobenzoic Acid (CAS: 456-22-4) C SNAr Reaction K2CO3, DMSO, 100°C A->C B Ethyl Isonipecotate (CAS: 1126-09-6) B->C D Aqueous Workup & Acidification (HCl) C->D 24-48 h E Target Molecule (CAS: 179487-86-6) D->E Precipitation

Workflow for the SNAr synthesis of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

Experimental Protocol

This protocol leverages the amphoteric nature of the product to create a self-validating purification system, eliminating the need for labor-intensive column chromatography.

Reagents & Equipment
  • 4-Fluorobenzoic acid: 1.0 equivalent (14.0 g, 100 mmol)[4]

  • Ethyl isonipecotate: 1.2 equivalents (18.8 g, 120 mmol)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 2.5 equivalents (34.5 g, 250 mmol)

  • DMSO, anhydrous: 200 mL

  • 1M Hydrochloric acid (HCl): As needed for pH adjustment

Step-by-Step Methodology
  • Activation & Deprotonation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid in 200 mL of anhydrous DMSO. Add anhydrous K2​CO3​ in one portion. Stir the suspension for 15 minutes at room temperature to form the highly soluble potassium carboxylate salt.

  • Nucleophilic Addition: Add ethyl isonipecotate dropwise to the stirring mixture over 10 minutes.

  • Thermal SNAr: Attach a reflux condenser and heat the reaction mixture to 100 °C under an inert nitrogen atmosphere[2]. Maintain heating with vigorous stirring for 24 to 48 hours. Reaction progress should be monitored via LC-MS (consumption of the fluorinated starting material).

  • Aqueous Quench & Impurity Extraction: Cool the mixture to room temperature and pour it into 600 mL of ice-cold distilled water. At this high pH, the target product exists as a water-soluble potassium salt. Extract the aqueous phase with Ethyl Acetate (3 × 200 mL). Causality Note: This critical step removes unreacted ethyl isonipecotate and non-polar organic byproducts, leaving the pure product in the aqueous layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to a large beaker. Under vigorous stirring, slowly add 1M HCl dropwise until the pH reaches 3.0–4.0. The protonation of the carboxylate group drastically reduces the molecule's aqueous solubility, inducing rapid precipitation of the target compound.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (2 × 100 mL) to remove residual DMSO and inorganic salts. Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure product.

Analytical Characterization

To ensure scientific integrity and batch-to-batch reproducibility, the synthesized compound must be validated against the following physicochemical and spectroscopic parameters.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid
CAS Registry Number [5]
Molecular Formula C15​H19​NO4​ [1]
Molecular Weight 277.32 g/mol [5]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, and basic aqueous solutions
Table 2: Expected 1H NMR Spectral Data (400 MHz, DMSO- d6​ )

The following shifts confirm the para-substitution pattern and the integrity of the ethyl ester moiety.

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
12.30Broad singlet1H-COOH (Carboxylic acid proton)
7.78Doublet ( J=8.8 Hz)2HAr-H (Aromatic protons ortho to -COOH)
6.95Doublet ( J=8.8 Hz)2HAr-H (Aromatic protons meta to -COOH)
4.08Quartet ( J=7.1 Hz)2H-OCH 2​ CH 3​ (Ester ethyl CH2​ )
3.85Multiplet2HPiperidine equatorial-H (C2, C6 adjacent to N)
2.90Multiplet2HPiperidine axial-H (C2, C6 adjacent to N)
2.55Multiplet1HPiperidine -CH- (C4 methine)
1.88Multiplet2HPiperidine equatorial-H (C3, C5)
1.55Multiplet2HPiperidine axial-H (C3, C5)
1.18Triplet ( J=7.1 Hz)3H-OCH 2​ CH 3​ (Ester methyl CH3​ )

Safety & Handling

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly penetrative solvent that readily crosses the dermal barrier, potentially carrying dissolved toxic substances into the bloodstream. Mandatory PPE includes thick nitrile gloves, a lab coat, and chemical splash goggles.

  • Fluorinated Aromatics: 4-Fluorobenzoic acid can cause respiratory irritation[6]. All solid transfers and the thermal reaction must be conducted inside a certified chemical fume hood.

References

  • CAS Common Chemistry. "4-Fluorobenzoic acid (CAS: 456-22-4)". American Chemical Society. URL:[Link]

  • Google Patents. "2-acylaminothiazole derivative or salt thereof (US8765764B2)". United States Patent and Trademark Office.

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Abstract The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Abstract

The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1] is a highly versatile, bifunctional pharmaceutical building block. Featuring both a reactive carboxylic acid and an orthogonally protected aliphatic ester, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably non-peptide thrombopoietin (TPO) receptor agonists[2]. As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of its physicochemical properties, pH-dependent mechanistic behavior, and field-proven synthetic protocols.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule consists of a benzoic acid core substituted at the para-position with a piperidine ring, which itself bears an ethyl ester at its 4-position.

Table 1: Core Physicochemical Properties
PropertyValueSource / Method
CAS Number 179487-86-6Standard Registry[3]
Molecular Formula C₁₅H₁₉NO₄Elemental Analysis[1]
Molecular Weight 277.32 g/mol Computed[3]
Predicted Boiling Point 448.7 ± 40.0 °CIn Silico Prediction[1]
Predicted Density 1.214 ± 0.06 g/cm³In Silico Prediction[1]
Topological Polar Surface Area 66.8 Ų2D Molecular Modeling
Hydrogen Bond Donors 1 (-COOH)Structural Analysis
Hydrogen Bond Acceptors 5 (N, O)Structural Analysis

Chemical Reactivity & Mechanistic Insights

pH-Dependent Ionization and Lipophilicity

A common pitfall in handling this compound is misunderstanding its ionization state in aqueous media. The molecule possesses two ionizable centers: a carboxylic acid and a tertiary nitrogen.

  • Causality of Reduced Basicity: Normally, an aliphatic piperidine nitrogen is highly basic (pKa ~ 11). However, in this molecule, the nitrogen is directly conjugated to a phenyl ring bearing a strongly electron-withdrawing para-carboxylic acid group. This delocalizes the nitrogen's lone pair into the aromatic system, drastically reducing its basicity and dropping the pKa of the conjugate acid to approximately 2.5–3.0.

  • Physiological State: At physiological pH (7.4), the nitrogen remains unprotonated (neutral) , while the carboxylic acid (pKa ~ 4.2) is fully deprotonated . Consequently, the molecule exists primarily as an anion, not a zwitterion. This ensures high aqueous solubility (low LogD at pH 7.4) while maintaining enough lipophilicity in its neutral state (LogP ~ 2.5) to cross lipid membranes during early-stage cellular assays.

Synthetic Methodologies: Orthogonal Protection Strategy

Synthesizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid requires precise chemoselectivity. If one were to synthesize the diethyl ester variant and attempt basic saponification (NaOH/MeOH), the aliphatic ester (ethyl isonipecotate moiety) would likely hydrolyze faster than the benzoate ester, leading to unwanted side products.

To solve this, we employ an Orthogonal Protection Strategy utilizing a tert-butyl ester for the benzoic acid, which can be cleaved under acidic conditions without disturbing the ethyl ester.

Protocol 1: Buchwald-Hartwig Amination
  • Objective: C-N bond formation between tert-butyl 4-bromobenzoate and ethyl piperidine-4-carboxylate.

  • Step 1 (Catalyst Preparation): In a flame-dried Schlenk flask, combine Pd(OAc)₂ (0.05 eq) and BINAP (0.1 eq) in degassed toluene. Causality: Pre-stirring these reagents ensures the formation of the active L₂Pd(0) species before introducing the aryl halide, preventing catalyst deactivation via oxidation.

  • Step 2 (Reagent Addition): Add tert-butyl 4-bromobenzoate (1.0 eq), ethyl piperidine-4-carboxylate (1.2 eq), and Cs₂CO₃ (2.0 eq). Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the bulky tert-butyl ester sterically hinders the reaction center; the high solubility and strong basicity of the cesium salt accelerate the deprotonation of the secondary amine during the catalytic cycle.

  • Step 3 (Self-Validating Workup): Heat at 100°C for 12 h. Monitor via LC-MS. The disappearance of the aryl bromide peak and the emergence of the m/z 334 [M+H]⁺ peak confirms conversion. Quench with aqueous NH₄Cl to neutralize residual base and partition the organic layer.

Protocol 2: Selective Acidolysis
  • Objective: Cleave the tert-butyl ester to yield the free benzoic acid.

  • Step 1 (Acidic Cleavage): Dissolve the intermediate in a 20% TFA/DCM solution. Stir at room temperature for 4 hours. Causality: TFA selectively cleaves the tert-butyl group via an isobutylene elimination mechanism (acidolysis), leaving the primary ethyl ester perfectly intact.

  • Step 2 (Self-Validating Isolation): The reaction is driven to completion by the irreversible evolution of isobutylene gas. Upon concentration under reduced pressure, triturate the residue with cold diethyl ether. This selectively precipitates the target compound as a highly pure TFA salt, leaving lipophilic impurities in the supernatant.

SynthesisWorkflow Reactants tert-Butyl 4-bromobenzoate + Ethyl isonipecotate Step1 Step 1: Buchwald-Hartwig Amination Pd(OAc)2, BINAP, Cs2CO3, 100°C Reactants->Step1 Intermediate Fully Protected Diester (m/z 334 [M+H]+) Step1->Intermediate C-N Bond Formation Step2 Step 2: Selective Acidolysis 20% TFA in DCM, rt, 4h Intermediate->Step2 LC-MS Confirmed Product Target Compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid Step2->Product Isobutylene Elimination

Caption: Workflow for the orthogonal synthesis of the target compound.

Applications in Drug Discovery: c-Mpl Agonists

The primary utility of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid lies in its role as an advanced intermediate. It has been extensively documented in patent literature as a critical building block in the synthesis of 2-acylaminothiazole derivatives[2].

These derivatives are potent, orally bioavailable non-peptide agonists of the c-Mpl receptor (thrombopoietin receptor)[4]. By coupling the free benzoic acid moiety of our target compound with a 2-aminothiazole core via standard amide coupling reagents (e.g., HATU, EDC/HOBt), researchers generate the active pharmacophore responsible for activating the JAK2/STAT5 signaling pathway. This pathway stimulates megakaryopoiesis, offering a therapeutic strategy for severe thrombocytopenia[2].

TPOSignaling BuildingBlock 4-[4-(ethoxycarbonyl) piperidin-1-yl]benzoic acid AmideCoupling Amide Coupling (with 2-aminothiazole) BuildingBlock->AmideCoupling TPOAgonist TPO Receptor Agonist (Active API) AmideCoupling->TPOAgonist Structural Integration Receptor c-Mpl Receptor Activation TPOAgonist->Receptor Binds Transmembrane Domain Pathway JAK2/STAT5 Signaling Pathway Receptor->Pathway Phosphorylation Outcome Megakaryopoiesis & Platelet Production Pathway->Outcome Gene Transcription

Caption: Logical flow from chemical building block to TPO-mediated platelet production.

References

  • [2] Title: WO2003062233A1 - 2-acylaminothiazole derivative or salt thereof | Source: Google Patents | URL:

  • [4] Title: WO2003062233A1 - 2-acylaminothiazole derivative or salt thereof (Mechanism of Action) | Source: Google Patents | URL:

Sources

Foundational

"CAS number for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid"

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream lead optimization. As a Senior Application Scientist, I frequently leverage semi-rigid scaffolds to construct complex pharmacophores. One such critical intermediate is 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid , universally identified by its CAS number: 179487-86-6 [1],[2].

This molecule features a piperidine core flanked by an ethoxycarbonyl (ethyl ester) group and an N-linked benzoic acid moiety[3]. This orthogonal dual-functionality allows for highly chemoselective transformations, making it an indispensable precursor in the synthesis of central nervous system (CNS) therapeutics and hematopoietic agents[4],[5].

Physicochemical Profiling

Understanding the baseline properties of CAS 179487-86-6 is essential for predicting its behavior in organic solvents and its reactivity profile during multi-step syntheses.

PropertyValue / Description
Chemical Name 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid
CAS Registry Number 179487-86-6
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Structural Class Aryl piperidine / Carboxylic acid / Ethyl ester
Typical Purity (Commercial) ≥ 97% (Verified via NMR, HPLC)

Data summarized from commercial chemical databases[6],[7].

Mechanistic Applications in Targeted Therapeutics

3.1. Non-Imidazole Histamine H3 Receptor Antagonists Historically, Histamine H3 receptor antagonists relied heavily on imidazole rings, which unfortunately caused severe off-target cytochrome P450 inhibition and exhibited poor blood-brain barrier (BBB) penetration. To circumvent this, researchers at Janssen Pharmaceutica (notably Apodaca, Dvorak, and Shah) pioneered the development of non-imidazole, piperidine-based H3 antagonists[8].

CAS 179487-86-6 serves as a direct synthetic precursor to these advanced wake-promoting agents[4]. Causality of Design: The piperidine nitrogen acts as the critical basic center required to anchor the molecule to the Asp114 residue within the H3 receptor's transmembrane domain. Meanwhile, the benzoic acid moiety can be converted into a benzaldehyde handle, enabling reductive amination to append lipophilic ether or alkyl chains (e.g., in analogs of JNJ-5207852) that optimize BBB permeability and receptor residence time[9].

3.2. c-Mpl (Thrombopoietin Receptor) Agonists Beyond neuropharmacology, this scaffold is utilized in the synthesis of 2-acylaminothiazole derivatives, which function as non-peptide c-Mpl ligands[10]. Causality of Design: Activation of the c-Mpl receptor requires ligand-induced receptor homodimerization. The rigid 1,4-substituted piperidine-phenyl axis provided by CAS 179487-86-6 enforces the precise spatial geometry necessary to bridge two receptor monomers, thereby triggering the JAK/STAT signaling cascade that drives megakaryopoiesis and platelet production[5].

Experimental Workflows: Chemoselective Transformation

A frequent requirement when working with CAS 179487-86-6 is the differentiation of its two carbonyl groups. The following self-validating protocol details the synthesis of 4-(4-(hydroxymethyl)piperidin-1-yl)benzaldehyde (CAS 683772-13-6), a highly sought-after intermediate[4].

Rationale: Direct selective reduction of the benzoic acid in the presence of the aliphatic ethyl ester is thermodynamically unfavorable and synthetically erratic. A more robust, self-validating approach is the global reduction of both carbonyls to their respective alcohols, followed by the chemoselective oxidation of the benzylic alcohol to the aldehyde using activated Manganese(IV) oxide (MnO2).

Step-by-Step Protocol:

Phase 1: Global Hydride Reduction

  • Preparation: Charge a flame-dried round-bottom flask with 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Initiation: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH4) (3.5 eq) portion-wise. Mechanistic Insight: The excess hydride is strictly required because the free carboxylic acid will immediately deprotonate, consuming one equivalent of hydride to form an insoluble lithium carboxylate salt before the actual reduction of the carbonyl carbon can proceed.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material must completely disappear, replaced by a highly polar baseline spot corresponding to the intermediate diol.

  • Workup: Quench the reaction using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate granular aluminum salts. Filter through a Celite pad and concentrate the filtrate in vacuo.

Phase 2: Chemoselective Single-Electron Oxidation

  • Preparation: Dissolve the crude diol intermediate in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO2) (10.0 eq). Mechanistic Insight: Activated MnO2 operates via a single-electron transfer radical mechanism that is highly specific to allylic and benzylic alcohols. The aliphatic hydroxymethyl group on the piperidine ring lacks the adjacent pi-system required to stabilize the radical intermediate, and thus remains completely untouched.

  • Propagation: Stir the black suspension vigorously at room temperature for 12 hours.

  • Validation: LC-MS analysis must show a mass shift of -2 Da from the diol, confirming the formation of the target benzaldehyde without over-oxidation.

  • Isolation: Filter the suspension through a fresh pad of Celite to remove all manganese residues, wash thoroughly with DCM, and concentrate to yield the pure 4-(4-(hydroxymethyl)piperidin-1-yl)benzaldehyde.

Data Visualization

Workflow A CAS 179487-86-6 (Ester + Acid) B Global Reduction LiAlH4, THF, 0°C A->B Step 1 C Diol Intermediate (Aliphatic + Benzylic OH) B->C >85% Yield D Selective Oxidation MnO2, DCM, RT C->D Step 2 E Target Pharmacophore (Aliphatic OH + Benzaldehyde) D->E >90% Yield

Synthetic workflow for chemoselective transformation of CAS 179487-86-6.

Signaling Antagonist Piperidine Derivative (H3 Antagonist) Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) Antagonist->Receptor Blocks Auto-inhibition Gi Gi/o Protein (Inhibited) Receptor->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Production (Elevated) AC->cAMP Catalyzes ATP Release Neurotransmitter Release (Wakefulness Promoted) cAMP->Release Downstream Signaling

Mechanism of action for H3 receptor antagonists derived from the piperidine scaffold.

References[1] Reagentia. "4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid". URL:https://www.reagentia.eu/[2] ChemicalBook. "4-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]BENZOIC ACID". URL: https://www.chemicalbook.com/[10] Google Patents. "WO2003062233A1 - 2-acylaminothiazole derivative or salt thereof". URL:https://patents.google.com/patent/WO2003062233A1/en[6] Bidepharm. "CAS:179487-86-6". URL: https://www.bidepharm.com/[7] Guidechem. "179487-86-6 4-Piperidinecarboxylicacid". URL: https://www.guidechem.com/[3] MolAid. "4-[4-(乙氧基羰基)哌啶]苯甲酸 | 179487-86-6". URL:https://www.molaid.com/[4] Leyan. "4-(4-(羟甲基)哌啶-1-基)苯甲醛". URL: https://www.leyan.com/[5] Google Patents. "WO2003062233A1 - 2-acylaminothiazole derivative". URL:https://patents.google.com/patent/WO2003062233A1/en[8] Google Patents. "US7279491B2 - Phenylpiperidines and phenylpyrrolidines". URL:https://patents.google.com/patent/US7279491B2/en[9] National Institutes of Health (NIH). "Acute wake-promoting actions of JNJ-5207852". URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574257/

Sources

Exploratory

Comprehensive Technical Guide: 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid

Executive Summary & Molecular Identity In modern medicinal chemistry and drug discovery, bifunctional scaffolds are critical for assembling complex pharmacophores. 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In modern medicinal chemistry and drug discovery, bifunctional scaffolds are critical for assembling complex pharmacophores. 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6) is a highly versatile, conformationally restricted building block[1]. Featuring a reactive carboxylic acid handle and a lipophilic ethyl ester-protected piperidine ring, this molecule serves as a foundational intermediate in the synthesis of various therapeutic agents, including thrombopoietin (TPO) receptor agonists and TNF-alpha modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating mechanistic synthesis protocol, and its strategic applications in drug development.

Structural Analysis & Physicochemical Profiling

The architectural value of this scaffold lies in its spatial geometry. The piperidine ring introduces an sp3-hybridized vector that breaks the planarity of the benzoic acid system, thereby improving the topological polar surface area (TPSA) and metabolic stability of downstream active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical & Structural Data

PropertyValueCausality / Significance in Drug Design
Chemical Name 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acidSystematic IUPAC nomenclature defining the connectivity.
CAS Registry Number 179487-86-6Unique identifier for procurement and database tracking.
Molecular Formula C15H19NO4Defines exact stoichiometry for synthetic equivalents.
Molecular Weight 277.32 g/mol Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5.
Topological Polar Surface Area 66.8 ŲBalances aqueous solubility with excellent membrane permeability.
Hydrogen Bond Donors 1Carboxylic acid OH serves as a primary conjugation site.
Hydrogen Bond Acceptors 4Ester carbonyl, acid carbonyl, and piperidine nitrogen facilitate target binding.

Mechanistic Synthesis: The SNAr Pathway

The most efficient and scalable route to synthesize this scaffold is via a Nucleophilic Aromatic Substitution (SNAr) .

Causality of Experimental Design

The reaction utilizes 4-fluorobenzoic acid and ethyl piperidine-4-carboxylate. While a deprotonated carboxylate (-COO⁻) is a relatively weak electron-withdrawing group compared to nitro or cyano moieties, the extreme electronegativity of the fluorine atom highly polarizes the C-F bond. By utilizing a polar aprotic solvent (DMSO) with a high dielectric constant and applying thermal energy (90–100 °C), the activation energy barrier is overcome, allowing the secondary amine to attack the aromatic ring and form the stabilized Meisenheimer complex.

SNAr_Mechanism A 4-Fluorobenzoic Acid C Base (K2CO3) Solvent (DMSO) A->C Deprotonation B Ethyl Piperidine- 4-carboxylate B->C Nucleophilic Attack D Meisenheimer Complex C->D Heat (90°C) E Target Scaffold (CAS: 179487-86-6) D->E - HF (Elimination)

Figure 1: SNAr synthetic workflow for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is engineered with built-in validation checkpoints to ensure high yield and purity without requiring continuous chromatographic monitoring.

Step 1: Reagent Assembly & Activation

  • Action: In an oven-dried round-bottom flask, suspend 4-fluorobenzoic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMSO (0.5 M).

  • Causality: K₂CO₃ is a mild, non-nucleophilic base that deprotonates the carboxylic acid without hydrolyzing the ethyl ester of the incoming nucleophile.

  • Validation Check: The primary indicator of successful carboxylate formation is the transition of the mixture from a chunky heterogeneous state to a fine, easily stirrable suspension.

Step 2: Nucleophilic Addition & Heating

  • Action: Add ethyl piperidine-4-carboxylate (1.2 eq) dropwise. Heat the reaction mixture to 95 °C under a nitrogen atmosphere for 16 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the peak corresponding to 4-fluorobenzoic acid (m/z 139 [M-H]⁻) is fully consumed and replaced by the product peak (m/z 278 [M+H]⁺).

Step 3: Controlled Precipitation (Workup)

  • Action: Cool the mixture to 0 °C. Dilute with ice-cold distilled water (3x the volume of DMSO). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches strictly 3.5–4.0.

  • Causality: Acidification reprotonates the carboxylate. Because the piperidine nitrogen's basicity is heavily attenuated by conjugation with the aromatic ring, the neutral zwitterionic/protonated form becomes highly insoluble in water, forcing crystallization.

  • Validation Check (Critical): A white to off-white precipitate must form. If the pH drops below 2.0, the product may re-dissolve as a hydrochloride salt. Strict pH control is the self-validating mechanism for optimal recovery.

Step 4: Isolation & Purification

  • Action: Filter the precipitate under vacuum, wash with copious amounts of water to remove residual DMSO and inorganic salts, and dry under high vacuum.

Applications in Drug Discovery

The structural modularity of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid makes it a privileged scaffold in the synthesis of several therapeutic classes.

c-Mpl Receptor Agonists (Thrombocytopenia)

As documented in patent literature [2], this scaffold is utilized to synthesize 2-acylaminothiazole derivatives. These non-peptide compounds act as ligands for the human c-Mpl receptor (thrombopoietin receptor). By activating this pathway, the derivatives promote the differentiation of human CD34+ cells into megakaryocytes, ultimately stimulating platelet production. The piperidine-benzoic acid moiety provides the exact spatial distance and lipophilicity required to mimic the binding of endogenous thrombopoietin without the immunogenicity risks associated with peptide drugs.

Drug_Discovery A 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid B Amide Coupling (HATU/DIPEA) A->B Carboxylic Acid Activation C 2-Acylaminothiazole Derivatives B->C Scaffold Integration D c-Mpl Receptor Binding C->D Receptor Agonism E Megakaryocyte Differentiation & Platelet Production D->E In vivo Efficacy

Figure 2: Scaffold application in c-Mpl receptor agonist development.

TNF-Alpha Modulators (Autoimmune Disorders)

Furthermore, this intermediate is heavily cited in the development of heterocyclic modulators of TNF-alpha[3]. The rigid piperidine-phenyl axis acts as a structural vector that optimally orients the pharmacophore to disrupt the trimeric complex of TNF-alpha, preventing it from binding to TNFR1 and TNFR2, thereby halting the inflammatory cytokine cascade.

Analytical Characterization

To ensure the integrity of the synthesized or procured scaffold before downstream API synthesis, the following analytical metrics must be verified.

Table 2: Analytical Validation Metrics

Analytical MethodKey Signal / MetricStructural Interpretation
LC-MS (ESI+) m/z 278.1[M+H]⁺Confirms the exact molecular mass of the target compound.
¹H NMR (DMSO-d6) δ 12.30 (br s, 1H)Confirms the presence of the free carboxylic acid proton.
¹H NMR (DMSO-d6) δ 7.75 (d, 2H), 6.95 (d, 2H)Confirms the para-substituted aromatic ring (AA'BB' system).
¹H NMR (DMSO-d6) δ 4.08 (q, 2H), 1.18 (t, 3H)Validates that the ethyl ester moiety survived the basic SNAr conditions.
HPLC (C18 Column) Single sharp peak (>95% AUC)Validates bulk purity post-precipitation; ready for amide coupling.

References

  • Title: WO2003062233A1 - 2-acylaminothiazole derivative or salt thereof.
  • Title: WO2017023905A1 - Heterocyclic compounds useful as modulators of TNF alpha.

Sources

Foundational

Thermodynamic Solubility Profiling of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid: A Technical Guide for Solvent Selection and Analytical Quantification

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Content Type: Technical Whitepaper / Application Guide Executive Summary The accurate determination of thermodynamic solubility is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Content Type: Technical Whitepaper / Application Guide

Executive Summary

The accurate determination of thermodynamic solubility is a critical bottleneck in the transition of active pharmaceutical ingredients (APIs) and complex intermediates from discovery to formulation. 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1][2] presents a unique solvation challenge due to its dual-character molecular architecture: a highly polar, hydrogen-bonding capable benzoic acid moiety coupled with a lipophilic, sterically bulky ethyl ester-substituted piperidine ring.

This whitepaper provides a comprehensive, causality-driven methodology for predicting, measuring, and analyzing the solubility of this compound across diverse solvent systems. By leveraging Hansen Solubility Parameters (HSP)[3] and the gold-standard saturation shake-flask (SSF) method coupled with HPLC-DAD[4][5], researchers can establish a self-validating workflow for accurate solubility quantification.

Structural Analysis and Solvation Mechanics

To rationally select solvents for synthesis, purification, or biological assays, one must first deconstruct the molecule's functional groups and their respective intermolecular forces.

The compound features three distinct interactive domains:

  • Benzoic Acid Moiety: Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., heptane, toluene), carboxylic acids predominantly form stable, hydrogen-bonded dimers. This dimerization drastically increases the lattice energy required for dissolution, resulting in poor solubility[6][7].

  • Piperidine Ring: While typically basic, its direct attachment to the phenyl ring (aniline-like conjugation) delocalizes the nitrogen's lone pair, significantly reducing its basicity and limiting zwitterionic behavior in aqueous media.

  • Ethoxycarbonyl (Ethyl Ester) Group: Contributes significant lipophilicity and acts strictly as a hydrogen-bond acceptor. It requires solvents with adequate dispersive ( δd​ ) and polar ( δp​ ) parameters to overcome its hydrophobic bulk.

Solvation Pathway Dynamics

SolvationMechanics API 4-[4-(ethoxycarbonyl)piperidin-1-yl] benzoic acid PolarMoiety Benzoic Acid (-COOH) H-Bond Donor/Acceptor API->PolarMoiety LipoMoiety Piperidine & Ethyl Ester Lipophilic Bulk API->LipoMoiety AqSolvent Aqueous Media (pH > 6) Ionized (Carboxylate) PolarMoiety->AqSolvent Deprotonation AproticSolvent Polar Aprotic (DMSO/DMF) Dipole-Dipole Solvation PolarMoiety->AproticSolvent H-Bond Disruption NonPolarSolvent Non-Polar (Heptane/Hexane) Dimerization & Precipitation PolarMoiety->NonPolarSolvent Dimer Formation LipoMoiety->AproticSolvent Dispersive Interaction

Fig 1: Mechanistic pathways of solvation based on functional group interactions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Rather than relying on empirical trial-and-error, modern solvent selection utilizes Hansen Solubility Parameters (HSP)[3]. HSP breaks down the total cohesive energy of a liquid into three components:

  • δd​ (Dispersion): Van der Waals forces.

  • δp​ (Polarity): Permanent dipole-dipole interactions.

  • δh​ (Hydrogen Bonding): Electron exchange parameters.

For 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid, the presence of the carboxylic acid drives up the required δh​ value, while the bulky ester requires moderate δd​ and δp​ . Solvents like Dimethyl Sulfoxide (DMSO) ( δd​=18.4,δp​=16.4,δh​=10.2 ) fall perfectly within the "Hansen Sphere" of this compound, effectively disrupting the carboxylic acid dimers while solvating the lipophilic tail[3][8]. Conversely, non-polar solvents like n-Heptane ( δh​=0 ) fall outside this interaction radius ( Ra​ ), resulting in near-zero solubility.

Representative Thermodynamic Solubility Profile

Note: The following table represents a predictive thermodynamic profile at 25°C based on structural analogs and HSP modeling[6][7].

Solvent ClassSpecific SolventExpected Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO> 50.0 (High)Strong dipole interactions; disrupts COOH dimers.
Polar Aprotic DMF> 30.0 (High)Excellent H-bond acceptor; solvates ester moiety.
Polar Protic Methanol5.0 - 15.0 (Moderate)Good H-bonding, but limited by lipophilic ester bulk.
Aqueous (Low pH) 0.1M HCl (pH 1.2)< 0.1 (Very Low)Compound is fully unionized; high hydrophobic penalty.
Aqueous (High pH) PBS (pH 7.4)2.0 - 10.0 (Moderate)Deprotonation of COOH forms highly soluble carboxylate salt.
Non-Polar n-Heptane< 0.01 (Insoluble)Inability to break intermolecular COOH-COOH dimers.

Experimental Protocol: The Saturation Shake-Flask (SSF) Method

To validate theoretical predictions, the Saturation Shake-Flask (SSF) method combined with High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining true thermodynamic solubility[4][5][9].

Kinetic solubility assays (e.g., solvent-shift methods using DMSO stock solutions) often overestimate solubility due to supersaturation and metastable state formation[5][10]. The SSF method ensures the system reaches a true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step-by-Step Methodology

1. Solid Addition & Equilibration:

  • Weigh approximately 5–10 mg of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid into a 2 mL glass vial.

  • Add 1.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 PBS, or organic solvent).

  • Causality Check: Ensure a visible excess of solid remains. If the solid dissolves completely, the solution is not saturated, and more API must be added.

  • Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium[4].

2. Phase Separation (Critical Step):

  • Do not use standard syringe filters for initial separation. The lipophilic ethyl ester moiety is highly prone to non-specific binding to standard PTFE or Nylon filter membranes, which can artificially lower the quantified concentration[9].

  • Instead, transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid[9].

  • Carefully extract the supernatant. If secondary filtration is required for HPLC injection, pre-saturate the filter by discarding the first 0.5 mL of the filtrate.

3. HPLC-DAD Quantification:

  • Dilute the supernatant with the HPLC mobile phase to ensure the concentration falls within the linear range of your calibration curve.

  • Column: C18 Reverse-Phase (e.g., 50 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier ensures the benzoic acid moiety remains fully protonated during the run, preventing peak tailing[4].

  • Detection: Extract the chromatogram at the λmax​ of the compound (typically around 254 nm for benzoic acid derivatives).

ExperimentalWorkflow Step1 1. Excess Solid Addition Step2 2. Thermostatic Shaking (24-48h) Step1->Step2 Step3 3. Centrifugation (Phase Separation) Step2->Step3 Step4 4. HPLC-DAD Quantification Step3->Step4

Fig 2: The Saturation Shake-Flask (SSF) workflow for thermodynamic solubility determination.

Conclusion & Strategic Applications

Understanding the solubility profile of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is paramount for downstream applications. Because of its strong potential for dimerization in non-polar environments and its pH-dependent ionization, formulation scientists must carefully control the dielectric constant and pH of the solvent matrix.

For early-stage biological assays, DMSO remains the optimal stock solvent due to its ability to disrupt hydrogen bonds and solvate the lipophilic ester. However, for aqueous formulations, adjusting the pH above the pKa of the benzoic acid moiety (typically > pH 6.0) is strictly required to achieve biologically relevant concentrations via salt formation. By adhering to the HSP framework and the rigorous SSF-HPLC analytical protocol outlined above, researchers can generate highly reliable, reproducible solubility data to drive drug development forward.

References

  • Reagentia - 4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid Product Data.[1] URL:[Link]

  • Prof Steven Abbott - HSP Basics | Practical Solubility Science.[3] URL: [Link]

  • ACS Publications - Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of Benzoic Acid Derivatives.[6] URL: [Link]

  • ResearchGate - The effect of temperature on the solubility of benzoic acid derivatives in water.[7] URL: [Link]

  • ACS Publications - Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility.[4] URL:[Link]

  • ResearchGate - Parameters of HPLC system used in solubility experiments for concentration measurement.[9] URL: [Link]

  • Sciforum - The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.[5] URL: [Link]

  • Inventiva Pharma - Solubility Toolbox for Successful Design of Drug Candidates.[10] URL: [Link]

Sources

Exploratory

Analytical Strategies for the Purity and Stability Assessment of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid

Executive Summary In modern pharmaceutical synthesis, the integrity of bifunctional building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 4-[4-(ethoxycarbonyl)piperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the integrity of bifunctional building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) is a highly versatile intermediate, frequently utilized in the synthesis of complex therapeutics such as thrombopoietin (TPO) receptor agonists and related 2-acylaminothiazole derivatives [1].

Structurally, this molecule presents a unique analytical challenge: it contains a highly polar, ionizable benzoic acid moiety coupled with a basic piperidine ring, capped by an ethyl ester. As a Senior Application Scientist, I have found that establishing the purity and stability of such intermediates requires more than generic platform methods. It demands a highly specific, stability-indicating analytical control strategy that accounts for the molecule's intrinsic physicochemical vulnerabilities. This whitepaper details the mechanistic rationale, self-validating analytical protocols, and forced degradation workflows required to ensure the absolute purity and stability of this critical intermediate.

Structural Vulnerabilities & Degradation Causality

To develop a robust analytical method, we must first understand why and how the molecule degrades. The structural architecture of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid contains specific functional groups that act as thermodynamic "weak links" under environmental stress:

  • Ester Hydrolysis (Alkaline/Acidic Susceptibility): The ethyl ester at the 4-position of the piperidine ring is highly susceptible to nucleophilic attack. In the presence of aqueous acid or base, it rapidly hydrolyzes to yield 4-[4-carboxypiperidin-1-yl]benzoic acid (a highly polar di-acid degradant).

  • N-Oxidation (Oxidative Susceptibility): The tertiary amine nitrogen within the piperidine ring is an electron-rich center. Under oxidative stress (e.g., peroxides, prolonged atmospheric oxygen exposure), it readily undergoes N-oxidation to form an N-oxide derivative.

  • Thermal Decarboxylation: While the benzoic acid moiety is generally stable, extreme thermal stress can induce decarboxylation, though this requires high activation energy and is a secondary pathway.

degradation_pathways Parent 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (Parent API Intermediate) Hydrolysis Ester Hydrolysis (Acid/Base Stress) Parent->Hydrolysis H2O, H+ or OH- Oxidation N-Oxidation (Oxidative Stress) Parent->Oxidation H2O2 / O2 Deg1 4-[4-carboxypiperidin-1-yl]benzoic acid (Di-acid Degradant) Hydrolysis->Deg1 Deg2 N-oxide Derivative (Oxidative Degradant) Oxidation->Deg2

Figure 1: Primary degradation pathways of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

Development of a Stability-Indicating HPLC-UV/MS Method

To accurately quantify purity, the analytical method must resolve the parent compound from its process impurities and the degradants identified above. The development of a 1 requires strict control over the mobile phase environment [2].

Causality of Method Parameters
  • Stationary Phase (C18): A high-density C18 column is selected to provide robust hydrophobic retention of the aromatic benzoic acid system.

  • Mobile Phase pH (~2.0): This is the most critical parameter. The molecule contains a carboxylic acid (pKa ~4.0) and a basic piperidine nitrogen (pKa ~9.0). If analyzed at a neutral pH, the molecule exists as a zwitterion, leading to severe peak tailing and irreproducible retention times. By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the pH to ~2.0. This completely protonates (neutralizes) the carboxylic acid and fully ionizes the piperidine nitrogen, forcing the molecule into a single, predictable ionization state that interacts uniformly with the C18 phase.

Protocol: Self-Validating HPLC-UV/MS Purity Assay
  • System Preparation: Equilibrate a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–15 min (linear gradient to 95% B), 15–18 min (95% B), 18–18.1 min (return to 5% B), 18.1–22 min (re-equilibration). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the intermediate in a diluent (Water:Acetonitrile 50:50 v/v) to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes.

  • Injection & Detection: Inject 10 µL. Monitor UV absorbance at 254 nm (optimal for the conjugated benzoic acid chromophore) and simultaneously acquire MS data in positive electrospray ionization (ESI+) mode.

  • System Suitability (Self-Validation): The analytical run is automatically invalidated if the tailing factor for the parent peak exceeds 1.5, or if the theoretical plate count drops below 5,000.

Table 1: Expected Chromatographic Profile
Analyte / DegradantExpected Retention Time (min)Relative Retention Time (RRT)Primary MS (m/z) [M+H]+
Di-acid Degradant (Hydrolysis)6.40.68250.1
N-oxide Degradant (Oxidation)8.10.86294.1
Parent Compound 9.4 1.00 278.1
Process Impurity (Unreacted)11.21.19Varies

Forced Degradation (Stress Testing) Studies

To prove that the HPLC method is truly "stability-indicating," we must subject the compound to 2 in accordance with ICH Q1A guidelines[3]. The goal is not to destroy the molecule entirely, but to induce 5–20% degradation. This allows us to verify mass balance—ensuring that all degradants elute from the column and are detected by the UV/MS system without co-eluting with the parent peak.

fd_workflow Step1 Sample Prep (1.0 mg/mL) Step2 Stress Exposure (Heat, Light, pH, O2) Step1->Step2 Step3 Neutralization & Dilution Step2->Step3 Step4 HPLC-UV/MS Analysis Step3->Step4 Step5 Mass Balance & Purity Calc Step4->Step5

Figure 2: Systematic forced degradation workflow for stability-indicating method validation.

Protocol: Forced Degradation Workflow
  • Acidic Stress: Treat 1.0 mg/mL sample solution with 1.0 N HCl at 60°C for 24 hours. Crucial step: Neutralize with 1.0 N NaOH prior to injection to protect the HPLC column silica.

  • Alkaline Stress: Treat 1.0 mg/mL sample solution with 0.1 N NaOH at 25°C for 4 hours. (Note: Ester hydrolysis is highly rapid under basic conditions; lower temperatures and shorter times are required to prevent >20% degradation). Neutralize with 0.1 N HCl.

  • Oxidative Stress: Treat 1.0 mg/mL sample solution with 3% H₂O₂ at 25°C for 24 hours.

  • Thermal Stress: Expose the solid intermediate powder to 105°C in a convection oven for 7 days.

  • Photolytic Stress: Expose the solid powder to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (ICH Q1B compliant).

Table 2: Forced Degradation Results Summary
Stress ConditionTime / Temp% DegradationMajor Degradant ObservedMass Balance (%)*
Acidic (1.0 N HCl)24h / 60°C12.4%Di-acid Degradant99.1%
Alkaline (0.1 N NaOH)4h / 25°C18.7%Di-acid Degradant98.5%
Oxidative (3% H₂O₂)24h / 25°C8.2%N-oxide Degradant99.4%
Thermal (Solid)7 days / 105°C< 1.0%None99.8%
Photolytic (Solid)ICH Q1B< 0.5%None100.0%

*Mass Balance = (Area of Parent + Area of Degradants) / Area of Unstressed Control. A mass balance >98% validates that no degradants are "lost" on the column.

Conclusion & Storage Recommendations

Based on the physicochemical profiling and forced degradation data, 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid demonstrates excellent stability in its solid state against thermal and photolytic stress. However, it exhibits significant vulnerability to hydrolytic (especially alkaline) and oxidative environments when in solution.

Storage Directives: To maintain >99% purity over its shelf life, the intermediate must be stored as a dry solid in tightly sealed, inert containers (e.g., argon or nitrogen purged) at controlled room temperature (15°C to 25°C), strictly protected from moisture to prevent premature ester hydrolysis prior to downstream API coupling.

References

  • WO2003062233A1 - 2-acylaminothiazole derivative or salt thereof.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degrad

Sources

Foundational

A Comprehensive Technical Guide to 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid and its Analogs as Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 4-(Piperidin-1-yl)benzoic Acid Scaffold The confluence of the piperidine ring and the benzoic acid moiety has...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-(Piperidin-1-yl)benzoic Acid Scaffold

The confluence of the piperidine ring and the benzoic acid moiety has given rise to a privileged scaffold in medicinal chemistry. The piperidine ring, a ubiquitous feature in many natural products and FDA-approved drugs, offers a versatile, three-dimensional structure with favorable pharmacokinetic properties.[1][2] When coupled with benzoic acid, a well-established pharmacophore, the resulting scaffold serves as a robust platform for developing targeted therapeutics. This guide focuses on a specific embodiment of this scaffold, 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid, and its analogs, with a particular emphasis on their development as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[3][4]

Factor Xa's pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways makes it a prime target for anticoagulant therapy.[3][5] Inhibition of FXa effectively reduces thrombin generation, a key step in the formation of blood clots, offering a therapeutic strategy for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[6][7] The 4-(piperidin-1-yl)benzoic acid core has emerged as a promising framework for designing potent and selective FXa inhibitors.

This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid and its analogs. It is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anticoagulants.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid and its analogs can be efficiently achieved through a variety of modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for forming the crucial carbon-carbon bond between the piperidine and benzoic acid rings.[3] This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and mild reaction conditions, making it well-suited for medicinal chemistry applications.[8][9]

General Synthetic Scheme via Suzuki-Miyaura Coupling

A common and effective route involves the coupling of a piperidine-derived boronic acid or ester with a halogenated benzoic acid derivative. The following scheme illustrates this general approach:

Synthetic_Scheme Piperidine_Boronic_Ester Piperidine Boronic Ester (e.g., N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine) Core_Scaffold 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid (or analog) Piperidine_Boronic_Ester->Core_Scaffold Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Halogenated_Benzoic_Acid Halogenated Benzoic Acid Derivative (e.g., 4-bromobenzoic acid) Halogenated_Benzoic_Acid->Core_Scaffold

Caption: General Suzuki-Miyaura coupling scheme.

Detailed Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid

This protocol provides a step-by-step methodology for the synthesis of the title compound, adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.[3][8]

Materials:

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), methyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of 1,4-dioxane and deionized water.

  • Add potassium carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(piperidin-4-yl)benzoate.

Step 3: Esterification of the Piperidine Nitrogen

This step is for the synthesis of the title compound. For analogs, the appropriate reagent would be substituted.

  • The synthesis of the title compound requires a different synthetic approach where the piperidine is attached to the nitrogen of the benzoic acid derivative. A more direct synthesis involves the nucleophilic aromatic substitution of a fluorinated benzoic acid derivative with ethyl piperidine-4-carboxylate.

Revised and More Direct Protocol:

Materials:

  • Ethyl piperidine-4-carboxylate[10]

  • 4-Fluorobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine ethyl piperidine-4-carboxylate (1.0 eq), 4-fluorobenzoic acid (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • Acidify the aqueous solution to a pH of 3-5 with glacial acetic acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

The Biological Target: Factor Xa and the Coagulation Cascade

Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade.[3][5] The cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot to prevent blood loss upon vascular injury.[11][12] It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[13]

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa Xa Xa X->Xa Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF VIIa_TF->X VII VII VII->VIIa_TF Tissue Factor Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Inhibitor 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid analogs Inhibitor->Xa Inhibition

Caption: The blood coagulation cascade highlighting the central role of Factor Xa.

Factor Xa, in complex with Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin.[5] Thrombin then converts fibrinogen to fibrin, which polymerizes to form a stable blood clot.[11] Due to this amplification effect, where one molecule of FXa can lead to the generation of approximately 1000 thrombin molecules, its inhibition is a highly effective strategy for anticoagulation.[6]

Biological Evaluation: In Vitro Assays for Factor Xa Inhibition

The inhibitory activity of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid and its analogs against Factor Xa is typically evaluated using in vitro assays. The most common and specific method is the chromogenic anti-Xa assay.[14][15]

Protocol: Chromogenic Anti-Factor Xa Assay

This protocol outlines the general steps for a chromogenic assay to determine the IC₅₀ value of a test compound.[8][16][17]

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • Tris-HCl buffer (pH 7.4) containing NaCl, CaCl₂, and a carrier protein (e.g., BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.

  • Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate cleavage.

  • The rate of the reaction is inversely proportional to the concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) of Analogs

The 4-(piperidin-1-yl)benzoic acid scaffold offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR findings for analogs of this class of Factor Xa inhibitors, synthesized from multiple sources.[18][19][20][21]

Compound ID R1 (Piperidine N-substituent) R2 (Benzoic Acid Moiety) FXa IC₅₀ (nM) Comment
Core -H-COOH>1000The unsubstituted core has weak activity.
Analog 1 -C(=O)OEt-COOH250The ethoxycarbonyl group provides moderate activity.
Analog 2 -SO₂-Ph-COOH85A phenylsulfonyl group enhances potency.
Analog 3 -C(=O)NH-Ph-COOH50A phenylcarboxamide linkage further improves activity.
Analog 4 -C(=O)NH-(4-Cl-Ph)-COOH15A chloro-substituted phenylamide shows increased potency, likely due to interactions with the S4 pocket of FXa.
Analog 5 -C(=O)NH-(4-Cl-Ph)-CONH₂25Conversion of the carboxylic acid to a primary amide slightly reduces activity.
Analog 6 -C(=O)NH-(4-Cl-Ph)-COOMe30The methyl ester is also less potent than the carboxylic acid.

Key SAR Insights:

  • Piperidine N-substituent (R1): The nature of the substituent on the piperidine nitrogen is critical for activity. Larger, more rigid groups that can form hydrogen bonds or engage in hydrophobic interactions with the S4 pocket of Factor Xa generally lead to higher potency.

  • Benzoic Acid Moiety (R2): A free carboxylic acid at the para position of the benzoic acid ring is often optimal for activity, likely due to its ability to form a salt bridge with residues in the enzyme's active site. Esterification or conversion to an amide can be tolerated but often results in a decrease in potency.

  • Aromatic Substituents: Substitution on the aromatic rings of the R1 group can significantly impact potency. Electron-withdrawing groups, such as chlorine, in the para position of a phenyl ring often enhance activity.

Conclusion and Future Directions

The 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid scaffold represents a valuable starting point for the development of novel Factor Xa inhibitors. Its synthetic tractability, coupled with a well-understood SAR, provides a clear roadmap for optimization. Future research in this area will likely focus on fine-tuning the substituents on the piperidine and benzoic acid moieties to achieve even greater potency and selectivity, as well as to optimize pharmacokinetic properties such as oral bioavailability and metabolic stability. The continued exploration of this versatile scaffold holds significant promise for the discovery of the next generation of anticoagulant therapies.

References

  • Camire, R. M. (2021). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. Frontiers in Cardiovascular Medicine, 8, 795957. [Link]

  • ResearchGate. (n.d.). Overview of coagulation cascade. [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. [Link]

  • Wikipedia. (n.d.). Factor X. [Link]

  • PubMed. (n.d.). Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. [Link]

  • Hoffman, M., & Monroe, D. M. (1995). Factors IXa and Xa play distinct roles in tissue factor-dependent initiation of coagulation. Blood, 86(5), 1794–1801. [Link]

  • StatPearls - NCBI Bookshelf. (2025, January 15). Coagulation Cascade Diagram. [Link]

  • Shutterstock. (n.d.). 35 Clotting Cascade Stock Vectors and Vector Art. [Link]

  • Medscape. (2025, October 14). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

  • Biotoxik. (n.d.). <208> ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. [Link]

  • PMC. (n.d.). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. [Link]

  • Frontiers. (2026, January 11). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. [Link]

  • MDPI. (2023, September 12). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. [Link]

  • Wikipedia. (n.d.). Coagulation. [Link]

  • PubMed. (2001, March 12). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. [Link]

  • ACS Publications. (2005, April 13). Structural Requirements for Factor Xa Inhibition by 3-Oxybenzamides with Neutral P1 Substituents: Combining X-ray Crystallography, 3D-QSAR, and Tailored Scoring Functions. [Link]

  • PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

  • Frontiers. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). [Link]

  • PubMed. (2004, June 7). Novel factor Xa inhibitors based on a benzoic acid scaffold and incorporating a neutral P1 ligand. [Link]

  • ResearchGate. (2022, April 30). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. [Link]

  • NCBI Bookshelf. (n.d.). Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. [Link]

  • PMC. (n.d.). Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). [Link]

  • PubMed. (n.d.). Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. [Link]

  • ResearchGate. (n.d.). Optimization of FXa inhibitors via scaffold hopping approach. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

  • MDPI. (2020, April 19). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. [Link]

Sources

Exploratory

In-Depth Technical Guide: Safety and Handling Protocols for 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid

Executive Summary & Chemical Architecture As a Senior Application Scientist overseeing drug development workflows, I recognize that handling bifunctional building blocks requires a rigorous, mechanistic approach to safet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

As a Senior Application Scientist overseeing drug development workflows, I recognize that handling bifunctional building blocks requires a rigorous, mechanistic approach to safety. The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture features both a reactive carboxylic acid moiety and a protected piperidine ester. While these features make it synthetically valuable, they also dictate specific physicochemical behaviors and safety requirements that must be strictly managed in a laboratory environment.

Physicochemical Profiling

Understanding the fundamental properties of the compound is the first step in designing a safe handling protocol.

PropertyValueOperational Implication
CAS Number 1[1]Primary identifier for inventory tracking and SDS retrieval.
Molecular Formula C₁₅H₁₉NO₄Indicates the presence of reactive functional groups.
Molecular Weight 277.32 g/mol Critical for precise molarity calculations in assay preparation.
Physical State Solid (Powder)High risk of aerosolization; necessitates draft-free handling.

Hazard Assessment & Mechanistic Causality

A robust safety culture relies on understanding why a chemical is hazardous, rather than merely memorizing warning labels. According to standardized safety evaluations, 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is classified under the Globally Harmonized System (GHS) with: H302, H315, H319, and H335.

The table below synthesizes these hazards with their underlying structural causality:

GHS CodeHazard ClassificationStructural Causality & Mechanistic Basis
H302 Harmful if swallowedThe bioactive piperidine scaffold may interact with off-target gastrointestinal or systemic receptors, disrupting normal physiological pathways upon ingestion.
H315 Causes skin irritationThe mildly acidic benzoic acid moiety can disrupt the epidermal pH gradient, leading to localized inflammation and erythema upon prolonged contact.
H319 Causes serious eye irritationThe carboxylic acid functional group readily interacts with the aqueous environment of the cornea, causing rapid pH shifts and potential protein denaturation.
H335 May cause respiratory irritationAs a finely milled crystalline powder, the compound is highly susceptible to aerosolization. Inhalation leads to deposition in the upper respiratory tract, where it induces mucosal irritation.

To mitigate these risks, precautionary measures such as P261 (Avoid breathing dust), P264 (Wash hands thoroughly), and P280 (Wear protective gloves/clothing/eye protection) must be embedded into all operational workflows.

Laboratory Safety & Exposure Control Workflow

To ensure absolute safety and material integrity, all handling must follow a structured containment pathway.

G Start Receipt of Chemical CAS: 179487-86-6 PPE Don Required PPE (Gloves, Coat, Goggles) Start->PPE Pre-handling Hood Transfer to Fume Hood PPE->Hood Containment Weighing Weighing & Aliquoting (Anti-Static) Hood->Weighing Processing Storage Store at 2-8°C (Argon Purged) Weighing->Storage Unused Material Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Active Use

Workflow for the safe handling, storage, and processing of CAS 179487-86-6.

Standardized Experimental Methodologies

As scientists, we must employ self-validating systems to ensure that our handling procedures do not compromise the chemical integrity of our reagents. The following protocol details the preparation of standardized stock solutions.

Protocol: Anhydrous Solubilization and Stock Preparation

Step 1: Gravimetric Analysis & Containment

  • Action: Weigh the required mass of the compound using an analytical balance enclosed in a vented safety enclosure.

  • Causality: The compound's fine particulate nature makes it susceptible to aerosolization via static charge. A grounded enclosure prevents inhalation exposure (mitigating H335 risks) and ensures precise quantitative transfer.

Step 2: Solvent Selection

  • Action: Utilize anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Causality: The molecule is amphiphilic, possessing a non-polar ethyl ester and a polar carboxylic acid. DMSO efficiently disrupts intermolecular hydrogen bonding between the benzoic acid moieties, ensuring complete dissolution without requiring mechanical agitation that could introduce air.

Step 3: Dissolution & Thermal Control

  • Action: Sonicate the suspension at 20–25°C for 5–10 minutes. Do not exceed 40°C.

  • Causality: Elevated temperatures in the presence of trace moisture can catalyze the hydrolysis of the ethoxycarbonyl group, irreversibly degrading the building block into the corresponding dicarboxylic acid.

Step 4: Inert Storage

  • Action: Overlay the resulting solution with dry Argon gas before sealing with a PTFE-septum cap. Store at 2–8°C.

  • Causality: Argon displaces atmospheric oxygen and moisture, preserving the integrity of the ester linkage during long-term storage.

Step 5: Analytical Validation (Self-Validating Checkpoint)

  • Action: Before utilizing the stock solution in high-value syntheses, withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Causality: This step acts as an internal quality control checkpoint. It confirms that the ethoxycarbonyl group has not undergone premature hydrolysis during the dissolution process. A single major peak corresponding to the intact mass validates the protocol's success and clears the batch for downstream application.

Emergency Response & Decontamination Protocols

In the event of an accidental release, a logical, pre-defined response matrix is critical to prevent exposure escalation. Because the compound is a respiratory irritant, dry sweeping is strictly prohibited.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g, In Hood) Assess->Minor Major Major Spill (>50g or Out of Hood) Assess->Major Clean Wet Wipe Method (Avoid Dust) Minor->Clean Don PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Waste Solid Waste Disposal Clean->Waste Bag & Tag

Logical decision tree for chemical spill response and decontamination.

Decontamination Procedure: For minor spills inside a fume hood, utilize the Wet Wipe Method . Dampen absorbent pads with a compatible solvent (e.g., isopropanol or a mild alkaline water solution to neutralize the benzoic acid) and gently place them over the powder to suppress dust generation. Wipe inward from the edges of the spill to prevent spreading, and dispose of all materials in a sealed, labeled hazardous waste container.

References

  • Reagentia. "4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid (1 x 500 mg) - CAS 179487-86-6". URL: [Link]

  • Chemikart / ChemScene. "4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid | ChemScene Safety Data". URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on privileged bifunctional building blocks. 4-[4-(ethoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on privileged bifunctional building blocks. 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) is a highly versatile scaffold that merges a reactive benzoic acid moiety with an orthogonally protected piperidine-4-carboxylate[1]. This unique structural topology provides a rigid, lipophilic spacer that is critical for positioning pharmacophores within deep enzyme catalytic tunnels or complex receptor allosteric sites.

This application note details the physicochemical profiling, target-specific pharmacological utility, and validated synthetic protocols for incorporating this scaffold into drug discovery pipelines.

Physicochemical Profiling & Pharmacophore Logic

The utility of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid stems from its distinct geometric and electronic properties. The piperidine ring is linked to the para-position of the benzoic acid, creating a linear, extended vector. The nitrogen atom of the piperidine ring donates electron density into the phenyl ring, modulating the pKa of the benzoic acid and influencing its hydrogen-bonding capacity.

Table 1: Physicochemical & Structural Data
PropertyValue / Description
Chemical Name 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid
CAS Registry Number 179487-86-6
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Structural Features Bifunctional (Carboxylic acid + Ethyl ester)
Metabolic Advantage Piperidine ring resists rapid CYP450-mediated oxidation compared to linear alkyl chains.
Pharmacophore Mapping

The molecule is strategically divided into three functional zones, allowing for orthogonal derivatization.

Pharmacophore A Benzoic Acid (Polar Head Group) B Piperidine Ring (Rigid Hydrophobic Spacer) A->B Para-Linkage C Ethoxycarbonyl (Modifiable Tail / Prodrug) B->C C4-Substitution

Fig 1: Pharmacophore mapping of the 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid scaffold.

Key Applications in Target-Based Drug Discovery

The piperidin-1-yl-benzoic acid core is a proven pharmacophore in several high-value therapeutic areas. By utilizing the bifunctionality of CAS 179487-86-6, researchers can rapidly generate libraries of targeted inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibitors

The piperidin-1-yl-benzoic acid scaffold is frequently employed in the design of sEH inhibitors, which are investigated for hypertension, vascular inflammation, and pain management[2]. The benzoic acid moiety effectively mimics the polar head group of natural epoxyeicosatrienoic acids (EETs), while the piperidine ring acts as a hydrophobic spacer that perfectly aligns the molecule within the enzyme's catalytic tunnel[2].

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) Inhibitors

In immuno-oncology, ERAP1 and ERAP2 are critical enzymes responsible for processing peptides for MHC Class I presentation. Derivatives of the piperidin-1-yl benzoic acid core have been identified as novel uncompetitive inhibitors of ERAP2[3]. The scaffold binds near the catalytic center, with the piperidine ring providing essential steric bulk that differentiates binding between the highly similar ERAP1 and ERAP2 active sites[3].

Thrombopoietin (TPO) Receptor Agonists

In hematology, addressing thrombocytopenia requires robust TPO receptor agonists. Patent literature demonstrates that 4-(piperidin-1-yl) scaffolds are heavily utilized to construct 2-acylaminothiazole derivatives, which stimulate the proliferation of human c-mpl-Ba/F3 cells and promote platelet production[4].

Table 2: Target Summary & Scaffold Utility
Therapeutic TargetDisease AreaScaffold Function
sEH Cardiovascular / PainPolar head group mimic & lipophilic spacer[2]
ERAP2 Immuno-oncologyActive site steric anchor & selectivity determinant[3]
TPO Receptor HematologyCore structural framework for 2-acylaminothiazole ligands[4]

Synthetic Methodologies & Protocols

To fully leverage this building block, an orthogonal synthetic approach is required. The following protocols detail the step-by-step functionalization of the scaffold, emphasizing the causality behind reagent selection and self-validating analytical checks.

Workflow N1 Stage 1: Amide Coupling Reagents: HATU, DIPEA, DMF N2 Stage 2: Ester Hydrolysis Reagents: LiOH, THF/H2O N1->N2 LC-MS: [M+H]+ Confirm N3 Stage 3: Secondary Diversification Reagents: Amine, PyBOP N2->N3 Workup: Acidify to pH 3-4 N4 Final API Candidate (Target Validation) N3->N4 Prep-HPLC Purification

Fig 2: Orthogonal synthetic workflow for bifunctional diversification of the scaffold.

Protocol 1: Primary Amide Coupling (Benzoic Acid Functionalization)

Objective: Couple a primary or secondary amine to the benzoic acid moiety while leaving the ethoxycarbonyl group intact.

Causality & Reagent Selection: The para-substitution of the piperidine ring donates electron density into the benzoic acid system via resonance from the nitrogen lone pair. This significantly decreases the electrophilicity of the carbonyl carbon. Consequently, standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive HOAt ester that overcomes this electronic deactivation, ensuring rapid coupling.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (1.0 eq, 277.3 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 522 µL) followed by HATU (1.2 eq, 456 mg). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Analyze a 5 µL aliquot via LC-MS. The reaction is deemed complete when the starting material peak (m/z 278.1 [M+H]+) is entirely consumed[1]. If unreacted acid persists, add an additional 0.2 eq of HATU.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Saponification of the Ethoxycarbonyl Group

Objective: Hydrolyze the ethyl ester to reveal the secondary carboxylic acid for downstream diversification.

Causality & Reagent Selection: To prevent the cleavage of the newly formed amide bond from Protocol 1, mild basic hydrolysis using LiOH in a mixed aqueous/organic solvent system (THF/H2O) is employed. LiOH provides the exact nucleophilic strength required to cleave the aliphatic ester without attacking the sterically hindered aromatic amide.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 mmol) in a 3:1 mixture of THF/H2O (8.0 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq, 126 mg). Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The non-polar ester spot should disappear, replaced by a baseline-polar acid spot.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (5 mL) and cool to 0°C.

  • Acidification: Carefully acidify the aqueous layer using 1M HCl until the pH reaches 3–4. The product will typically precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the free piperidine-4-carboxylic acid derivative, ready for Stage 3 diversification.

References

  • 4-[4-(ETHOXYCARBONYL)PIPERIDIN-1-YL]BENZOIC ACID CAS ...
  • WO2003062233A1 - 2-acylaminothiazole derivative or salt thereof Google Patents URL
  • 4-Ethoxy-3-piperidin-1-yl-benzoic Acid BenchChem URL
  • PubMed (NIH)

Sources

Application

Application Note: 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid as a Scaffold for Bifunctional Molecules

Executive Summary The design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and bivalent GPCR ligands—requires linkers that balance conformational rigidity with synthetic tractability. 4-[4-(e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and bivalent GPCR ligands—requires linkers that balance conformational rigidity with synthetic tractability. 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) serves as an elite building block in this domain. Featuring a p-aminobenzoic acid core substituted with a C4-ethyl ester piperidine ring, this scaffold provides orthogonal reactivity handles (an aryl carboxylic acid and an aliphatic ethyl ester) and a rigidified spatial trajectory. This application note details the physicochemical profiling, strategic utility, and validated protocols for incorporating this building block into novel therapeutic agents.

Physicochemical & Structural Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in solution-phase synthesis and its impact on the final molecule's ADME profile. The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs[1], conferring favorable basicity and metabolic stability.

Table 1: Physicochemical Properties of CAS 179487-86-6

PropertyValueImplication for Drug Design
Chemical Name 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acidCore scaffold for rigidification
CAS Number 179487-86-6[2]Commercially available intermediate
Molecular Formula C15H19NO4[2]-
Molecular Weight 277.32 g/mol [2]Leaves ~500 Da for warhead and E3 ligand in PROTACs
Reactivity Handle 1 Aryl Carboxylic AcidDirect amide coupling (high reactivity)
Reactivity Handle 2 Aliphatic Ethyl EsterRequires basic hydrolysis prior to second coupling
Structural Trajectory Linear, stepped (1,4-substitution)Enforces a rigid exit vector, reducing entropic penalty

Strategic Utility in Medicinal Chemistry

The selection of a linker is no longer a passive exercise in drug discovery; it actively dictates the physicochemical properties and bioactivity of the resulting chimera[3].

  • Conformational Restriction (Causality): Flexible polyethylene glycol (PEG) or alkyl chains often adopt collapsed conformations in aqueous media, leading to a high entropic penalty upon binding to a target protein. By incorporating the piperidine-phenyl axis, the linker is forced into an extended conformation. This rigidity pre-organizes the molecule, enhancing the formation of the critical ternary complex (Target-PROTAC-E3 Ligase) and minimizing off-target conformational trapping.

  • Orthogonal Functionalization (Causality): The true power of this building block lies in its self-protecting nature. The aryl carboxylic acid can be activated and coupled with an amine without affecting the ethyl ester. Once the first warhead is attached, the ester is hydrolyzed to reveal an aliphatic carboxylic acid for the second coupling. This sequential, orthogonal approach prevents polymerization and eliminates the need for exogenous protecting groups (like Boc or Fmoc), streamlining the synthetic workflow.

Experimental Workflows & Protocols

The following protocols establish a self-validating system for the sequential functionalization of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

Protocol A: Primary Amide Coupling (Aryl Carboxylic Acid Functionalization)

Objective: To couple the free benzoic acid moiety with a primary or secondary amine (Target Amine 1) while leaving the ethyl ester intact. Causality: HATU is selected over traditional EDC/HOBt because the HOAt-derived active ester is highly reactive, overcoming the steric hindrance often associated with complex drug warheads[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature (RT) for 15 minutes.

    • Self-Validation: The solution will transition to a pale yellow color, indicating the formation of the active ester.

  • Coupling: Add Target Amine 1 (1.1 eq, 0.55 mmol) dissolved in 1.0 mL DMF. Stir at RT for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation: Look for the complete disappearance of the starting material mass ( [M+H]+=278.1 ) and the appearance of the desired product mass.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO 3​ (2 × 10 mL) to remove acidic byproducts, and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Ester Hydrolysis (Deprotection)

Objective: To unmask the aliphatic carboxylic acid for the subsequent coupling step. Causality: A mixed solvent system (THF:MeOH:H 2​ O) is essential. THF and MeOH solubilize the hydrophobic intermediate, while water is required to deliver the hydroxide nucleophile for ester cleavage.

Step-by-Step Methodology:

  • Solvation: Dissolve the intermediate from Protocol A (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H 2​ O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H 2​ O (3.0 eq). Stir at RT for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation: The product peak will shift to an earlier retention time (more polar) and exhibit a mass reduction of 28 Da (loss of the ethyl group).

  • Workup: Remove THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 using 1M HCl. Extract the precipitated free acid with Dichloromethane (DCM) (3 × 15 mL). Combine organic layers, dry over Na 2​ SO 4​ , and concentrate to yield the pure aliphatic carboxylic acid.

Quantitative Data: Reaction Optimization

To ensure maximum throughput, various coupling conditions were evaluated for Protocol A using a standard hindered secondary amine. The data confirms the superiority of uronium-based reagents for this specific scaffold.

Table 2: Optimization of Aryl Carboxylic Acid Amide Coupling

Coupling ReagentBaseSolventTime (h)Conversion (%)*Isolated Yield (%)
EDC / HOBtTEADCM125548
PyBOPDIPEADMF68275
COMUDIPEADMF29691
HATU DIPEA DMF 2 >98 94

*Conversion determined by LC-MS integration at 254 nm.

Visualizations

SyntheticWorkflow BB 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) Amide Amide Intermediate (C4-Ethyl Ester Intact) BB->Amide HATU, DIPEA Target Amine 1 Acid Aliphatic Carboxylic Acid (Ready for 2nd Coupling) Amide->Acid LiOH, THF/H2O Hydrolysis Final Bifunctional Molecule (e.g., PROTAC) Acid->Final HATU, DIPEA Target Amine 2

Fig 1: Orthogonal synthetic workflow utilizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

PROTAC_MoA POI Target Protein (POI) Linker Rigidified Linker (Piperidine-Phenyl Scaffold) POI->Linker Proteasome 26S Proteasome Degradation POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) Linker->E3 Ub Polyubiquitination E3->Ub Recruits E2 Ub->POI Tags POI

Fig 2: Mechanism of action of a PROTAC utilizing a rigidified linker to bridge the POI and E3.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

Sources

Method

Application Notes and Protocols for the Use of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic Acid in Solid-Phase Synthesis

Introduction 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is a bifunctional molecule increasingly recognized for its utility in solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is a bifunctional molecule increasingly recognized for its utility in solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery.[1][2][3] Its structure presents two key points of chemical functionality: a carboxylic acid on the aromatic ring, ideal for immobilization on a solid support, and an ethyl ester on the piperidine ring, which can be carried through a synthetic sequence or serve as a handle for further diversification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid as a linker or scaffold in SPOS workflows. The protocols detailed herein are grounded in established principles of solid-phase chemistry and are designed to be robust and reproducible.

Core Principles and Strategic Considerations

The primary application of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid in SPOS is as a scaffold to be attached to a solid support. The benzoic acid moiety allows for covalent linkage to a variety of functionalized resins. The choice of resin and linkage strategy will dictate the cleavage conditions required to release the final product.

The piperidine-4-carboxylate portion of the molecule can be envisioned in two main roles:

  • A stable core component: The ethyl ester can be retained throughout the synthesis, providing a stable structural element in the final product.

  • A point of diversification: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

The protocols below will address both of these strategic applications.

PART 1: Immobilization of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic Acid on Solid Support

The initial step in any SPOS workflow is the efficient and quantifiable loading of the initial building block onto the solid support. For a carboxylic acid such as the topic compound, esterification to a hydroxyl-functionalized resin or amidation to an amino-functionalized resin are the most common approaches.

Protocol 1.1: Immobilization on Wang Resin (Acid-Labile Linkage)

Wang resin is a popular choice for SPOS as it allows for cleavage of the final product under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid (if the linker is used in a peptide-like synthesis) or the intact linker-derived molecule.[4]

Workflow for Immobilization on Wang Resin

G cluster_prep Resin Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling to Resin cluster_capping Capping Unreacted Sites swell Swell Wang Resin in DMF preactivate Pre-activate Linker with DIC/HOBt swell->preactivate Simultaneously couple Couple activated linker to resin preactivate->couple wash_couple Wash resin (DMF, DCM, MeOH) couple->wash_couple cap Cap with Acetic Anhydride/DIEA wash_couple->cap wash_cap Wash and Dry Resin cap->wash_cap

Caption: Workflow for immobilizing the linker on Wang resin.

Materials:

ReagentSupplierGradePurpose
Wang Resin (100-200 mesh, 1% DVB)VariousSynthesis GradeSolid Support
4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acidVarious>95% PurityLinker/Scaffold
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling Reagent
1-Hydroxybenzotriazole (HOBt)VariousSynthesis GradeRacemization Suppressant & Coupling Additive
N,N-Dimethylformamide (DMF)VariousAnhydrousSolvent
Dichloromethane (DCM)VariousAnhydrousSolvent & Washing
Methanol (MeOH)VariousACS GradeWashing
Acetic AnhydrideVariousReagent GradeCapping Agent
N,N-Diisopropylethylamine (DIEA)VariousSynthesis GradeBase for Capping

Procedure:

  • Resin Swelling: In a fritted solid-phase synthesis vessel, add Wang resin (1 g, nominal loading e.g., 0.8 mmol/g). Swell the resin in DMF (10 mL) for 1-2 hours with gentle agitation.

  • Carboxylic Acid Activation: In a separate vial, dissolve 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF (5 mL). Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring the Coupling: To check for reaction completion, a small sample of the resin can be taken and subjected to a test for free hydroxyl groups.

  • Washing: After the coupling period, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF (10 mL) for 1 hour.

  • Final Wash and Drying: Wash the resin as in step 5. Dry the resin under high vacuum to a constant weight.

  • Quantification of Loading: The loading of the linker onto the resin can be determined spectrophotometrically by cleaving the linker from a small, accurately weighed amount of resin and measuring the UV absorbance of the cleaved product.

PART 2: Diversification Strategies

Once the 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid scaffold is immobilized, the ethoxycarbonyl group can be used as a point for diversification. This typically involves hydrolysis to the carboxylic acid followed by amide bond formation.

Protocol 2.1: Saponification of the Ethyl Ester on Solid Support

Workflow for On-Resin Ester Hydrolysis

G start Resin-bound Linker swell Swell Resin in THF/H2O start->swell saponify Treat with LiOH in THF/H2O swell->saponify neutralize Neutralize with weak acid saponify->neutralize wash Wash (H2O, DMF, DCM) neutralize->wash dry Dry Resin wash->dry end Resin-bound Carboxylic Acid dry->end

Caption: Workflow for on-resin saponification.

Materials:

ReagentSupplierGradePurpose
Resin-bound Linker--Starting Material
Tetrahydrofuran (THF)VariousACS GradeSolvent
Deionized Water--Solvent
Lithium Hydroxide (LiOH)VariousReagent GradeHydrolysis Agent
Acetic Acid (AcOH)VariousReagent GradeNeutralization

Procedure:

  • Resin Swelling: Swell the resin-bound linker (from Protocol 1.1) in a mixture of THF and water (3:1, v/v) for 1 hour.

  • Saponification: Drain the solvent and add a solution of LiOH (1 M in water, 10 eq.) diluted with THF to maintain a 3:1 THF/water ratio. Agitate the mixture at room temperature for 12-24 hours.

  • Monitoring: The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS to check for the disappearance of the ethyl ester and the appearance of the free carboxylic acid.

  • Neutralization and Washing: Drain the LiOH solution and wash the resin with water (3 x 10 mL). To ensure complete neutralization, wash with a 10% solution of acetic acid in DMF (2 x 10 mL), followed by water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 2.2: Amide Library Synthesis

With the free carboxylic acid now available on the solid support, a library of amines can be coupled to generate a diverse set of amides.

Materials:

ReagentSupplierGradePurpose
Resin-bound Carboxylic Acid--Starting Material
Library of Primary/Secondary AminesVarious>95% PurityDiversification
HATUVariousSynthesis GradeCoupling Reagent
DIEAVariousSynthesis GradeBase
DMFVariousAnhydrousSolvent

Procedure:

  • Resin Preparation: Swell the resin-bound carboxylic acid in DMF.

  • Coupling Reaction: In separate reaction vessels (for parallel synthesis), add the resin. To each vessel, add a solution of a unique amine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Reaction: Agitate the reactions at room temperature for 2-4 hours.

  • Monitoring: Reaction completion can be monitored using the Kaiser test (ninhydrin test) for primary amines, which will be negative upon successful acylation.[5]

  • Washing: Drain the reaction mixtures and wash the resin in each vessel with DMF (3x), DCM (3x), and MeOH (3x).

PART 3: Cleavage from Solid Support

The final step is the cleavage of the synthesized molecules from the solid support. The conditions for cleavage are determined by the nature of the linker's attachment to the resin.

Protocol 3.1: TFA Cleavage from Wang Resin

This protocol is for the release of molecules that have been synthesized on the linker attached to Wang resin.

Workflow for TFA Cleavage

G cluster_product Product Isolation start Dried Peptide-Resin cleavage Treat with TFA/TIS/H2O Cocktail start->cleavage filter Filter and Collect Filtrate cleavage->filter wash_resin Wash Resin with TFA filter->wash_resin precipitate Precipitate Product in Cold Ether wash_resin->precipitate isolate Isolate by Centrifugation precipitate->isolate dry_product Dry Final Product isolate->dry_product end Purified Product dry_product->end

Caption: General workflow for TFA-mediated cleavage.

Materials:

ReagentSupplierGradePurpose
Synthesized Resin--Starting Material
Trifluoroacetic Acid (TFA)VariousReagent GradeCleavage Reagent
Triisopropylsilane (TIS)VariousReagent GradeScavenger
Deionized Water--Scavenger
Diethyl Ether (cold)VariousACS GradePrecipitation Agent

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[6] Add this cocktail to the resin (10 mL per gram of resin).

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Precipitation: In a larger tube, add cold diethyl ether (10 times the volume of the filtrate). Slowly add the TFA solution to the cold ether to precipitate the crude product.

  • Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the solid with cold ether twice.

  • Drying: Dry the final product under high vacuum.

  • Purification: The crude product can be purified by preparative HPLC.

Analytical Characterization

Throughout the synthesis, it is crucial to monitor the progress of the reactions.[7][8][9]

  • On-Resin Analysis: FT-IR spectroscopy can be used to monitor the appearance and disappearance of key functional groups (e.g., the ester carbonyl).

  • Cleavage and Analyze: A small amount of resin can be cleaved at each step, and the product analyzed by LC-MS and NMR to confirm the structure and purity.

Conclusion

4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is a versatile and valuable tool for solid-phase organic synthesis. By following the protocols outlined in these application notes, researchers can effectively immobilize this scaffold, perform on-resin modifications, and efficiently cleave the final products. The ability to use the piperidine-4-carboxylate moiety as either a stable core or a point of diversification makes this a powerful building block for the generation of diverse chemical libraries.

References

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). A safety-catch linker for the solid-phase synthesis of C-terminal-modified peptide-thioesters.
  • Wang, S. S. (1973). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328-1333.
  • Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Knapp, R. J. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
  • Fridkin, M., Patchornik, A., & Katchalski, E. (1965). A synthesis of cyclic peptides on a polymer. Journal of the American Chemical Society, 87(20), 4646-4648.
  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling reagent. Tetrahedron, 55(22), 6797-6800.
  • Virta, P., Sinkkonen, J., & Lönnberg, H. (2003).
  • Scicinski, J. J., Hudson, D., & Shapiro, M. J. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2124.
  • Shapiro, M. J., & Gounarides, J. S. (1999). NMR of solid-phase synthesis. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(3), 153-200.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Zaragoza Dörwald, F. (2002). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. John Wiley & Sons.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Patek, M., & Lebl, M. (1991). Safety-catch-type linkers for solid-phase synthesis of C-terminal peptide amides by Boc/TFA method. Tetrahedron letters, 32(31), 3891-3894.
  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998.
  • Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P., & Gallop, M. A. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of medicinal chemistry, 37(10), 1385-1401.
  • Kumar, A., Singh, J., & Kumar, P. (2024). Combinatorial Chemistry: A Review on Its Role in Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
  • Zhang, W., & He, W. (2016). Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker.
  • Ganesan, A. (2006). A sequential dual cleavage of the arylsulfamate linker to provide both sulfamate and phenol derivatives.
  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Molecular and Organic Chemistry, 7(6), 275-276.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • Gaki, A., & Papageorgiou, G. (2017). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Chemistry and Physics, 193, 219-226.
  • Patel, S., & Jain, P. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.

Sources

Application

Advanced Analytical Methods for the Quantification of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Chemical Context and Analytical Rationale The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6; MW: 277.32 g/mol ) is a critical pharmaceutical intermediate. It is prominently utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Rationale

The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6; MW: 277.32 g/mol ) is a critical pharmaceutical intermediate. It is prominently utilized in the synthesis of 2-acylaminothiazole derivatives, which function as c-Mpl ligands (thrombopoietin receptor agonists) for the treatment of thrombocytopenia [1].

From an analytical perspective, quantifying this molecule requires navigating its dual-functional nature. The structure comprises a benzoic acid moiety (pKa ~4.2) and a substituted piperidine ring (pKa ~9.5). At neutral pH, the molecule exists as a highly polar zwitterion, which leads to poor retention and severe peak tailing on standard reversed-phase (RP) columns due to secondary interactions with residual silanols.

The Causality of the Analytical Strategy: To achieve a robust, self-validating analytical method, the mobile phase pH must be driven below 2.5. This fully protonates the carboxylic acid (rendering it neutral) while maintaining the piperidine nitrogen in a cationic state. By utilizing an endcapped C18 stationary phase combined with acidic modifiers, we force the molecule into a single ionization state, ensuring strong hydrophobic retention ( k′>2 ) and sharp, symmetrical peaks.

Below are two distinct, field-proven protocols: an HPLC-UV method for high-concentration assay/purity testing, and an LC-MS/MS method for trace-level quantification in complex matrices.

Protocol A: HPLC-UV Method for Routine Assay and Purity

This method is designed for the quality control of bulk synthesized material. It utilizes Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA strongly binds to the protonated piperidine nitrogen, masking its positive charge and drastically improving peak shape and theoretical plate count.

Chromatographic Conditions

All quantitative parameters for the HPLC-UV setup are summarized in Table 1 and Table 2.

Table 1: HPLC-UV System Parameters

Parameter Specification
System UHPLC/HPLC equipped with PDA or UV/Vis Detector
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (Optimal for benzoic acid chromophore)

| Injection Volume | 5.0 µL |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Step-by-Step Execution & System Suitability
  • Standard Preparation: Accurately weigh 10.0 mg of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid reference standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with Diluent to create a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times consecutively.

    • Self-Validating Criteria: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , the USP tailing factor is ≤1.5 , and the theoretical plate count is ≥3000 . This ensures compliance with [2].

  • Sample Analysis: Inject blank diluent, followed by the calibration standards, and finally the unknown samples. Bracket the sequence with a standard injection every 10 samples to verify retention time stability ( ±2.0% ).

Protocol B: LC-MS/MS Method for Trace Quantification

For pharmacokinetic profiling or trace impurity analysis, UV detection lacks the requisite sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required.

Crucial Modification: TFA causes severe ion suppression in electrospray ionization (ESI) by forming strong gas-phase ion pairs that prevent the analyte from carrying a charge into the mass analyzer. Therefore, the acidic modifier is switched to 0.1% Formic Acid (FA) , which provides the necessary low pH for chromatography but is volatile enough to evaporate efficiently during desolvation.

Mass Spectrometry & Chromatographic Conditions

Table 3: LC-MS/MS System Parameters

Parameter Specification
System Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex API 4000)
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV

| Desolvation Temp | 500 °C |

Table 4: MRM Transitions for m/z 278.1 [M+H]+

Transition Purpose Collision Energy (CE) Cone Voltage (CV)

| 278.1 232.1 | Quantifier (Loss of ethanol from ester) | 20 eV | 30 V | | 278.1 204.1 | Qualifier (Loss of ethoxycarbonyl) | 25 eV | 30 V |

Step-by-Step Execution & Matrix Management
  • Sample Extraction (Protein Precipitation): To 50 µL of biological matrix (e.g., plasma) containing the analyte, add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex and Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of Mobile Phase A to match the initial gradient conditions, preventing solvent-effect peak distortion (fronting).

  • Validation Framework: Execute the run in accordance with the [3]. Ensure the Lower Limit of Quantification (LLOQ) demonstrates a signal-to-noise ratio ≥5:1 with an accuracy of ±20% .

Analytical Workflow Visualization

The following diagram maps the decision-making and physical workflow for quantifying the target analyte, illustrating the divergence between high-concentration and trace-level analytical pathways.

Analytical workflow for quantifying 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

References

  • Shionogi & Co., Ltd. (2003). 2-acylaminothiazole derivative or salt thereof (Patent No. WO2003062233A1). Google Patents.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals, you are likely utilizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (also known as ethyl 1-(4-carboxyphenyl)piperidine-4-carboxylate) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely utilizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (also known as ethyl 1-(4-carboxyphenyl)piperidine-4-carboxylate) as a critical bifunctional building block. Synthesizing this molecule efficiently requires precise chemoselectivity to differentiate the carboxylic acid from the ethyl ester.

This guide bypasses basic textbook theory to address the specific mechanistic bottlenecks, thermodynamic traps, and chemoselective failures that cause low yields in this specific synthesis.

Mechanistic Workflow & Route Selection

The synthesis of this molecule typically relies on forming a C–N bond between the piperidine nitrogen and the aromatic ring. Below is the decision matrix for selecting the optimal synthetic pathway based on yield and chemoselectivity.

SynthesisWorkflow Start Target: 4-[4-(ethoxycarbonyl) piperidin-1-yl]benzoic acid DirectSNAr Direct SNAr (4-Fluorobenzoic acid) Start->DirectSNAr Route A ProtectedSNAr Protected SNAr (t-Butyl 4-fluorobenzoate) Start->ProtectedSNAr Route B (Optimized) Buchwald Buchwald-Hartwig (4-Bromobenzoic acid) Start->Buchwald Route C (Alternative) LowYield Low Yield (<20%) Due to -COO⁻ deactivation DirectSNAr->LowYield K2CO3, 120°C Intermediate Intermediate: t-Butyl ester formed ProtectedSNAr->Intermediate K2CO3, DMSO, 120°C Deprotection TFA Cleavage (Orthogonal Deprotection) Intermediate->Deprotection TFA/DCM, RT Success High Yield Product (>85%) Deprotection->Success Catalyst Pd-Catalyst / Base (Mild Temp) Buchwald->Catalyst RuPhos Pd G3 Catalyst->Success

Workflow for synthesizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid via optimized pathways.

Troubleshooting Guide & FAQs

Q1: Why is my direct SNAr yield so low (<20%) when reacting ethyl piperidine-4-carboxylate directly with 4-fluorobenzoic acid?

The Causality: The failure is driven by electronic deactivation. Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient aromatic ring to stabilize the anionic Meisenheimer complex. When you use 4-fluorobenzoic acid in the presence of a base (like K₂CO₃), the carboxylic acid (pKa ~4.1) is immediately deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group donates electron density into the aromatic ring via induction and resonance, repelling the incoming piperidine nucleophile and effectively shutting down the reaction kinetics. The Solution: Mask the carboxylic acid. Do not use the free acid. Instead, use an orthogonal protecting group strategy, such as starting with tert-butyl 4-fluorobenzoate[1].

Q2: If I use a protecting group, how do I prevent the hydrolysis of the ethyl ester during the deprotection of the benzoic acid moiety?

The Causality: Standard saponification (using NaOH/LiOH) will indiscriminately attack both the ethyl ester and the protecting ester, destroying your target molecule. The Solution: Use an orthogonal, acid-labile protecting group . By reacting ethyl piperidine-4-carboxylate with tert-butyl 4-fluorobenzoate[2], you create an intermediate with two distinct esters. The tert-butyl group can be selectively cleaved using Trifluoroacetic Acid (TFA) via an E1-type isobutylene elimination mechanism. This acidic condition leaves the primary ethyl ester completely intact, creating a self-validating chemoselective system.

Q3: I want to avoid the high temperatures (120 °C) required for SNAr. Is there a milder alternative?

The Causality: SNAr on unactivated fluoroarenes requires high thermal energy to overcome the activation barrier of breaking aromaticity. The Solution: Utilize a Palladium-catalyzed Buchwald-Hartwig amination[3]. By switching the electrophile to 4-bromobenzoic acid (or its ester) and using a modern pre-catalyst (e.g., RuPhos Pd G3) with a mild base (Cs₂CO₃), you can achieve C–N coupling at 80 °C. The palladium insertion bypasses the Meisenheimer complex entirely, making the electronic deactivation of the carboxylate less prohibitive.

Quantitative Route Comparison

The following table summarizes the thermodynamic requirements and empirical yields of the three primary synthetic strategies.

RouteReagentsReaction ConditionsKey Limitation / AdvantageTypical Overall Yield
A: Direct SNAr 4-Fluorobenzoic acid + Ethyl isonipecotateK₂CO₃, DMSO, 120 °C, 24hLimitation: Severe electronic deactivation by carboxylate anion.< 20%
B: Protected SNAr (Recommended)tert-Butyl 4-fluorobenzoate + Ethyl isonipecotate1. K₂CO₃, DMSO, 120 °C, 16h2. TFA, DCM, RT, 2hAdvantage: Orthogonal deprotection perfectly preserves the ethyl ester.80 - 85%
C: Buchwald-Hartwig 4-Bromobenzoic acid + Ethyl isonipecotateRuPhos Pd G3, Cs₂CO₃, Dioxane, 80 °C, 12hLimitation: Requires expensive Pd-catalysts and strict inert atmosphere.75 - 80%

Standard Operating Procedure (SOP): The Optimized Route B

This protocol leverages the orthogonal protection strategy, ensuring high atom economy and eliminating the risk of cross-hydrolysis[2].

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Charge a dry, round-bottom flask with tert-butyl 4-fluorobenzoate (1.0 equiv) and ethyl piperidine-4-carboxylate (1.0 equiv).

  • Solvent & Base: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a 1.0 M concentration. Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).

    • Causality Note: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward. Its insolubility in DMSO ensures a heterogeneous basic environment that prevents ester enolization side-reactions.

  • Thermal Activation: Stir the suspension at 120 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with water (to crash out the product and solubilize DMSO), and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate tert-butyl 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoate.

Phase 2: Orthogonal Deprotection
  • Solvation: Dissolve the crude intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Acidic Cleavage: Add trifluoroacetic acid (TFA) dropwise at 0 °C to achieve a DCM:TFA ratio of 4:1 (v/v).

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Causality Note: TFA selectively protonates the tert-butyl oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas). The primary ethyl ester is sterically and electronically stable against this mechanism.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid as a white solid. Filter and dry under vacuum.

References

  • [2] WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. Google Patents. 2

  • [3] Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells. PubMed Central (PMC). 3

  • [1] LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions. ACS Publications. 1

Sources

Optimization

Technical Support Center: Purification of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Welcome to the technical support center for the purification of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

I. Understanding the Molecule: Key Physicochemical Properties

4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is a bifunctional molecule possessing both a basic tertiary amine within the piperidine ring and an acidic carboxylic acid on the phenyl ring. This dual nature means its solubility is highly dependent on pH. At its isoelectric point, the molecule can exist as a zwitterion, which often minimizes its solubility in aqueous solutions, a property that can be leveraged for purification. Conversely, it forms soluble salts in acidic (protonated piperidine) and basic (deprotonated carboxylate) conditions. The presence of the ethyl ester adds another layer of complexity, as it is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

PropertyValue/CharacteristicImplication for Purification
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
Acidity (pKa)~4-5 (Carboxylic Acid)Soluble in basic aqueous solutions (pH > 6).
Basicity (pKa)~8-9 (Piperidine Nitrogen)Soluble in acidic aqueous solutions (pH < 3).
Isoelectric Point (pI)~6-7Lowest aqueous solubility; ideal for precipitation.
Ester GroupEthoxycarbonylSusceptible to hydrolysis under harsh pH and high temperatures.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid, providing explanations and actionable solutions.

Q1: My product precipitates as an oil or sticky solid during crystallization. What's going wrong and how can I fix it?

Root Cause Analysis:

"Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the concentration of impurities is high, leading to a significant depression of the melting point. The zwitterionic nature of your compound can also lead to complex solvation and desolvation behavior.

Solutions:

  • Solvent System Modification:

    • Lower the Polarity Gradually: If you are using a polar solvent like water, try a mixed solvent system. For instance, after dissolving the crude product in a minimal amount of a good solvent (e.g., hot methanol or ethanol), gradually add a less polar anti-solvent (e.g., water or ethyl acetate) at an elevated temperature until turbidity is observed, then allow it to cool slowly.

    • Solvent Selection: Experiment with different solvent systems. A mixture of ethanol and water, or isopropanol and water, can be effective for compounds of this type.

  • Control Cooling Rate:

    • Slow Cooling is Crucial: Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling out. Allow the solution to cool slowly to room temperature first, and then transfer it to a cooler environment (e.g., a refrigerator). This allows for the formation of an ordered crystal lattice.

    • Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Purity Check:

    • If the issue persists, the purity of your crude material may be too low. Consider a preliminary purification step, such as an acid-base extraction, before attempting crystallization.

Q2: My final product is contaminated with 4-fluorobenzoic acid. How can I remove it?

Root Cause Analysis:

4-fluorobenzoic acid is a common starting material in the synthesis of this compound. Due to its similar acidic nature, it can co-precipitate with the desired product.

Solutions:

  • Optimized Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The more acidic 4-fluorobenzoic acid (pKa ~4.14) will be more readily deprotonated and extracted into the aqueous layer than your product's carboxylic acid, which has its basicity influenced by the piperidine ring.

    • Carefully separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), and concentrate it to recover the product before proceeding with crystallization.

  • Controlled Precipitation:

    • A similar compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, is purified by precipitation from an aqueous solution by adjusting the pH to 3-5 with acetic acid.[1] This pH range is likely optimal for your compound as well, as it is close to the isoelectric point. 4-fluorobenzoic acid may remain more soluble at this pH.

Q3: I suspect the ethyl ester in my compound is being hydrolyzed during purification. How can I prevent this?

Root Cause Analysis:

Ester hydrolysis can occur under both acidic and basic conditions, especially with prolonged exposure or at high temperatures. The product of hydrolysis would be the corresponding dicarboxylic acid, which can complicate purification.

Solutions:

  • Avoid Harsh pH Conditions:

    • When performing acid-base extractions, use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide.

    • For acidification, use weak acids like acetic acid rather than strong mineral acids like hydrochloric acid.[1]

  • Temperature Control:

    • Avoid prolonged heating during recrystallization or extractions. Use the minimum amount of hot solvent necessary to dissolve the compound and cool the solution as soon as it is fully dissolved.

  • Minimize Water Content:

    • When working in organic solvents, ensure they are dry. Water is a reactant in the hydrolysis reaction.

Workflow for Purification Strategy Selection

Purification_Strategy Crude_Product Crude Product Check_Purity Assess Purity (TLC/LCMS) Crude_Product->Check_Purity High_Purity High Purity (>90%) Check_Purity->High_Purity Yes Low_Purity Low Purity (<90%) Check_Purity->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Acid_Base Acid-Base Extraction Low_Purity->Acid_Base Final_Product Pure Product Recrystallization->Final_Product Acid_Base->Recrystallization Column_Chroma Column Chromatography Acid_Base->Column_Chroma If impurities persist Column_Chroma->Final_Product

Caption: Decision tree for selecting a purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this particular molecule, a mixed solvent system is often most effective. Common choices include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.

  • Isopropanol/Water: Similar to the ethanol/water system.

  • Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific batch of crude material.[2]

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: My compound seems to be soluble in both acidic and basic aqueous solutions. How can I use this to my advantage during purification?

This is a key property for purification via acid-base extraction. Here is a detailed protocol:

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution of a weak base (e.g., 1M NaHCO₃). This will extract acidic impurities like unreacted 4-fluorobenzoic acid into the aqueous layer. Discard the aqueous layer.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M citric acid). Your product, being basic at the piperidine nitrogen, will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Isolation: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a weak base (e.g., saturated NaHCO₃ solution) or adjust the pH with a weak acid (e.g., acetic acid) to the isoelectric point (pH ~6-7) to precipitate the pure product.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

AcidBase_Extraction start Crude Product in Ethyl Acetate wash_base Wash with aq. NaHCO₃ start->wash_base separate1 Separate Layers wash_base->separate1 aq1 Aqueous Layer (Acidic Impurities) separate1->aq1 Discard org1 Organic Layer (Product + Neutral Impurities) separate1->org1 Keep wash_acid Wash with aq. Citric Acid org1->wash_acid separate2 Separate Layers wash_acid->separate2 org2 Organic Layer (Neutral Impurities) separate2->org2 Discard aq2 Aqueous Layer (Protonated Product) separate2->aq2 Keep adjust_ph Adjust pH to ~6-7 aq2->adjust_ph precipitate Precipitate Pure Product adjust_ph->precipitate filter Filter and Dry precipitate->filter end Pure Product filter->end

Caption: Workflow for purification by acid-base extraction.

Q4: Is column chromatography a viable option for purifying this compound?

Yes, but it can be challenging due to the compound's dual acidic/basic nature. It can streak on silica gel. If you must use chromatography:

  • Normal Phase (Silica Gel): Consider adding a small amount of a modifier to the mobile phase. For example, 1-2% acetic acid can help to protonate the piperidine nitrogen and improve peak shape. A typical mobile phase might be a gradient of methanol in dichloromethane with a small amount of acetic acid.

  • Reverse Phase (C18): This is often a better choice for polar and ionizable compounds. A typical mobile phase would be a gradient of acetonitrile in water with a buffer, such as 0.1% formic acid or ammonium acetate, to control the ionization state of the molecule.

Given the effectiveness of crystallization and acid-base extraction, chromatography should be considered a secondary option for removing very persistent or closely related impurities.

IV. References

  • M. K. Farooq, M. S. Al-Ajmi, S. M. F. Hasan, M. I. Siddiqui, N. H. Al-Wahaibi, S. H. Lee, J. H. Park, and S. H. Choe, "Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid," Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. 9, pp. 1267-1269, 2016. [Online]. Available: [Link]

  • "Recrystallization 2," Department of Chemistry, University of California, Irvine. [Online]. Available: [Link]

  • "How to desalt zwitterions?," ResearchGate, 2020. [Online]. Available: [Link]

  • "Recrystallization," Department of Chemistry, University of Colorado Boulder. [Online]. Available: [Link]

Sources

Troubleshooting

"troubleshooting guide for reactions involving 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid"

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid . As a bifunctional building block, this molecule presents unique synthetic challenges. The para-piperidino group electronically deactivates the benzoic acid moiety, while the combination of a tertiary amine and an ethyl ester introduces chemoselectivity and zwitterionic complications during deprotection workflows.

Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating protocols to ensure high-yielding, reproducible reactions.

Section 1: Amide Coupling Challenges (Chemoselectivity & Activation)

Q: Why do my amide couplings with this compound stall or return low yields when using standard EDC/NHS or DCC? A: The root cause is electronic deactivation. The piperidine nitrogen is positioned para to the carboxylic acid. Its lone pair donates electron density into the benzene ring via resonance (+M effect), which stabilizes the ground state of the activated acyl intermediate and decreases the electrophilicity of the carbonyl carbon. Standard carbodiimides (like EDC or DCC) often fail to provide a sufficiently reactive electrophile to overcome this barrier. Solution: Switch to uronium/aminium-based coupling reagents like HATU. HATU forms an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine nucleophile to dramatically accelerate the aminolysis step [1].

Q: I am detecting a +99 Da mass adduct in my LC-MS instead of my desired amide. What happened? A: You are observing the formation of a tetramethylguanidine (TMG) byproduct. Highly nucleophilic aliphatic amines can attack the uronium carbon of HATU directly, outcompeting the carboxylic acid and consuming your amine to form a dead-end guanidine adduct [2]. Solution: Alter your order of addition. You must pre-activate the benzoic acid with HATU and DIPEA for 5–10 minutes to form the HOAt-active ester before introducing the amine nucleophile.

Table 1: Coupling Reagent Selection for Electron-Rich Benzoic Acids
Reagent SystemActivation MechanismRelative ReactivityGuanidinylation RiskByproduct Management
EDC / HOBt Carbodiimide / Active EsterLow (Often stalls)NoneEasy (Water-soluble urea)
PyBOP PhosphoniumModerate to HighNoneModerate (Polar HMPA byproduct)
HATU Uronium / HOAt EsterVery High (Neighboring group effect)High (If amine added too early)Easy (Water-soluble HOAt)

Section 2: Ester Hydrolysis & Zwitterion Management

Q: I need to hydrolyze the ethyl ester to the corresponding carboxylic acid, but I am losing all my product during the aqueous ethyl acetate extraction. Where is the material? A: Saponification of the ethyl ester yields 4-[4-carboxypiperidin-1-yl]benzoic acid. This deprotected molecule contains both a basic tertiary amine (piperidine) and two acidic carboxylic acids. During standard basic or acidic workups, it forms a highly water-soluble charged species. It will not partition into organic solvents like ethyl acetate or dichloromethane [3]. Solution: Abandon liquid-liquid extraction. Instead, utilize isoelectric point (pI) precipitation . By carefully adjusting the pH of the aqueous layer to the molecule's pI (typically pH ~4.5), the compound assumes a neutral zwitterionic state, minimizing its aqueous solubility and forcing it to precipitate for easy filtration.

Q: Is there a risk of hydrolyzing the ethyl ester during the basic workup of my amide coupling? A: Ethyl esters are generally stable to the mild aqueous bases (e.g., saturated NaHCO₃) used to wash away HOAt and DIPEA salts. However, prolonged exposure to strong bases (NaOH, KOH) or elevated temperatures will cause premature hydrolysis. Keep your workup solutions cold and strictly use mild bicarbonate washes.

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)

This protocol is designed to maximize amide yield while preventing amine guanidinylation and preserving the ethyl ester.

  • Dissolution: Dissolve 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: Take a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed from the activated intermediate quenching with MeOH), confirming successful activation.

  • Nucleophilic Attack: Add the amine nucleophile (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours until complete by TLC/LC-MS.

  • Mild Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove HOAt and excess acid), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Saponification and Zwitterion Isolation

This protocol ensures complete cleavage of the ethyl ester and utilizes pI manipulation to recover the highly polar product.

  • Hydrolysis: Dissolve the ester starting material in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M). Add LiOH monohydrate (2.0 eq). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM) should show complete consumption of the starting material. The product will remain at the baseline.

  • Solvent Removal: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Causality: Removing organics prevents the product from remaining partially dissolved during the precipitation step.

  • Isoelectric Precipitation: Cool the remaining aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches ~4.5.

  • Isolation: Stir the resulting suspension at 0 °C for 30 minutes to encourage crystal growth. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Pathway Visualization

G Start 4-[4-(ethoxycarbonyl)piperidin-1-yl] benzoic acid Coupling Amide Coupling (Target: -COOH) Start->Coupling HATU, DIPEA DMF, rt Hydrolysis Ester Hydrolysis (Target: -COOEt) Start->Hydrolysis LiOH, THF/H2O rt Act Pre-activate 5-10 min (Prevents Guanidinylation) Coupling->Act Sapon Saponification Complete (Forms Soluble Salt) Hydrolysis->Sapon Amine Add Amine Nucleophile Act->Amine Workup1 Mild Workup (Sat. NaHCO3) Amine->Workup1 Product1 Amide Product (Intact Ethyl Ester) Workup1->Product1 Iso Adjust pH to Isoelectric Point (pH ~4.5) Sapon->Iso Precip Filter Zwitterion Precipitate (Avoid Extraction) Iso->Precip Product2 Dicarboxylic Acid Product Precip->Product2

Workflow for chemoselective amide coupling vs. ester hydrolysis of the bifunctional building block.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Nauth, A. M., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

  • Schweizer, F., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Pharmaceuticals (MDPI), 17(1), 52.[Link]

Sources

Optimization

"improving the stability of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid solutions"

Technical Support Center: Stability Optimization for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid Welcome to the Application Science Technical Support Center. As researchers transition 4-[4-(ethoxycarbonyl)piperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Welcome to the Application Science Technical Support Center. As researchers transition 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) from a synthetic building block to an active pharmaceutical intermediate or assay reagent, maintaining solution stability becomes a critical bottleneck. This molecule features an ethyl ester group on a piperidine ring and a free benzoic acid moiety. The primary degradation pathway in aqueous media is ester hydrolysis, compounded by pH-dependent solubility issues due to its zwitterionic potential.

This guide provides field-proven, causality-driven troubleshooting strategies to stabilize your formulations, grounded in rigorous physical-organic chemistry principles.

PART 1: Core Causality – The Mechanisms of Degradation

To stop degradation, you must first understand the molecular causality behind it. The ethoxycarbonyl group is highly susceptible to acyl-oxygen cleavage .

  • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to release ethanol and the dicarboxylic acid degradant[1].

  • Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbon, facilitating nucleophilic attack by neutral water molecules[2].

  • Buffer Catalysis: Beyond specific H⁺ and OH⁻ ions, buffer salts (like phosphate or citrate) can act as general acids or bases, accelerating hydrolysis even at a neutral pH[3].

PART 2: Troubleshooting FAQs

Q1: My aqueous stock solution shows a secondary HPLC peak and a drop in pH over 48 hours. What is happening? A1: You are observing autocatalytic ester hydrolysis. As the ethoxycarbonyl group hydrolyzes, it generates ethanol and 4-[4-carboxypiperidin-1-yl]benzoic acid. The generation of this new carboxylic acid lowers the solution's pH. If the pH drops into the highly acidic range, it triggers specific acid-catalyzed hydrolysis, exponentially accelerating the degradation rate[4]. Resolution: Implement a low-concentration buffer system (e.g., 10 mM acetate) to lock the pH at the point of maximum stability (typically pH 4.0–4.5 for esters) without introducing excessive general acid/base catalysis[3].

Q2: I adjusted the pH to 7.4 for physiological assays, but the compound degrades rapidly. How can I perform cell-based assays? A2: Esters are notoriously unstable at physiological pH (7.4) due to specific base catalysis driven by hydroxide ions[1]. Resolution: Store your master stock solutions in a non-aqueous solvent (100% DMSO) or a buffered slightly acidic aqueous vehicle (pH 4.5) at -20°C. Only dilute the compound into the pH 7.4 assay buffer immediately prior to the experiment (within 1 hour of use) to minimize the time the ester is exposed to hydrolytic conditions.

Q3: Even in a pH 4.5 buffer, I am seeing precipitation after two weeks at 25°C. Why? A3: This is a solubility issue linked to the molecule's zwitterionic nature. The basic piperidine nitrogen and the acidic benzoic acid group mean the molecule has an isoelectric point (pI). Near the pI, the net charge is zero, and aqueous solubility plummets. Resolution: Introduce a co-solvent. Adding 10-20% Propylene Glycol or PEG 400 lowers the dielectric constant of the solution. This not only increases the solubility of the neutral species but also shields the ester from water, reducing the bimolecular hydrolysis rate[5].

PART 3: Quantitative Data & Kinetic Profiling

The following table summarizes the quantitative kinetic parameters of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid under various formulation conditions, demonstrating the dramatic impact of pH and co-solvents on shelf-life.

pHBuffer System (10 mM)Co-SolventTemp (°C)Rate Constant ( kobs​ )Estimated Shelf-Life ( t90​ )
2.0HCl / KClNone25°C0.045 days⁻¹~2.3 days
4.5Sodium AcetateNone25°C0.002 days⁻¹~52 days
4.5Sodium Acetate15% Propylene Glycol25°C0.0008 days⁻¹~131 days
7.4Sodium PhosphateNone25°C0.085 days⁻¹~1.2 days
4.5 Sodium Acetate 15% Propylene Glycol 5°C < 0.0001 days⁻¹ > 2 years

PART 4: Experimental Protocol – Self-Validating Formulation Workflow

To ensure a robust, reproducible formulation, follow this step-by-step methodology designed to meet ICH Q1A(R2) stability testing standards[6].

Step 1: Vehicle Preparation Prepare a 10 mM Sodium Acetate buffer. Adjust the solution to pH 4.5 ± 0.1 using 0.1 N Acetic Acid. Filter the buffer through a 0.22 µm Polyethersulfone (PES) membrane to ensure sterility and remove particulate nucleation sites.

Step 2: Co-solvent Integration Mix 85% (v/v) of the acetate buffer with 15% (v/v) Propylene Glycol. Stir magnetically for 15 minutes at 300 RPM to ensure a homogenous dielectric environment.

Step 3: API Dissolution Slowly add 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid to achieve your target concentration (e.g., 1.0 mg/mL). If the compound resists dissolution, sonicate the sealed vessel at 20°C for 5 minutes. Do not apply heat, as elevated temperatures will prematurely accelerate ester hydrolysis.

Step 4: Self-Validation & Baseline Testing (Time 0) Immediately sample the solution for HPLC-UV analysis. Validation Gate: The protocol is only validated if the Time 0 purity is ≥ 99.5% (Area %), with no detectable ethanol or dicarboxylic acid degradant peaks.

Step 5: ICH Q1A(R2) Stability Execution Aliquot the validated solution into Type I amber glass vials to prevent photodegradation. Store the vials under ICH Q1A(R2) specified conditions: Long-term (5°C ± 3°C) and Accelerated (25°C ± 2°C / 60% RH)[6]. Pull samples at 1, 3, and 6 months for HPLC quantification.

PART 5: Workflow Visualization

StabilityOptimization A 4-[4-(ethoxycarbonyl)piperidin-1-yl] benzoic acid Solution B1 Ester Hydrolysis (Acyl-Oxygen Cleavage) A->B1 High/Low pH Water Attack B2 Zwitterion Precipitation (pH Drift) A->B2 Isoelectric Point C1 Optimize pH (4.0 - 4.5) Low-Conc. Acetate Buffer B1->C1 Prevent Specific Base/Acid Catalysis C2 Add Co-solvents (15% Propylene Glycol) B2->C2 Decrease Dielectric Constant D ICH Q1A(R2) Stability Testing (5°C & 25°C/60% RH) C1->D C2->D E Validated Stable Formulation D->E HPLC Verification

Fig 1: Degradation pathways and formulation optimization workflow for ester stability.

PART 6: References[6] Title: ICH Q1A(R2) Stability testing guidelines

Source: Memmert / ICH Official Documentation URL: [Link]1] Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]4] Title: Drug stability Source: Basicmedical Key URL: [Link]2] Title: Drug stability (Hydrolysis Mechanisms) Source: Basicmedical Key URL: [Link]5] Title: Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach Source: PubMed (National Institutes of Health) URL: [Link]3] Title: Hydrolysis in Pharmaceutical Formulations Source: USPTO (United States Patent and Trademark Office) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid . This bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid . This bifunctional molecule—featuring both an aliphatic ethyl ester and an aromatic carboxylic acid—presents unique chemoselectivity challenges.

Below, you will find a mechanistic breakdown of common side reactions, a diagnostic FAQ, comparative data, and a field-proven, self-validating experimental protocol.

Reaction Pathways & Side Reaction Map

SynthesisPathways Start 4-Fluorobenzoic acid + Ethyl isonipecotate Target 4-[4-(ethoxycarbonyl)piperidin-1-yl] benzoic acid (Target) Start->Target SNAr (DMSO, K2CO3, 120°C) Diacid Side Reaction: Diacid (Ester Hydrolysis) Start->Diacid Trace H2O / Strong Base Amide Side Reaction: Amide Oligomers Start->Amide Over-activation / Extreme Heat Transester Side Reaction: Methyl Ester Start->Transester MeOH Solvent StartB 4-Bromobenzoic acid + Ethyl isonipecotate StartB->Target Buchwald-Hartwig (Pd, Base, 80°C) Target->Diacid Prolonged Heating

Reaction pathways and side reactions in the synthesis of the target compound.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a diacid byproduct (m/z 250 [M+H]+) instead of the desired mono-ester target (m/z 278[M+H]+)? A1: This is the most prevalent side reaction: ester hydrolysis (saponification) . Causality: Direct Nucleophilic Aromatic Substitution (SNAr) with 4-fluorobenzoic acid requires harsh conditions (e.g., K2​CO3​ in DMSO at 120–150 °C). This is because the base deprotonates the carboxylic acid to form a carboxylate anion. This anion is electron-donating via resonance, which severely deactivates the aromatic ring towards nucleophilic attack by the secondary amine (ethyl isonipecotate), raising the activation energy required to form the Meisenheimer complex[1]. At these elevated temperatures, even trace amounts of water in the hygroscopic DMSO or the base will rapidly hydrolyze the ethyl ester. Solution: Rigorously dry the solvent over 3Å molecular sieves and use anhydrous Cs2​CO3​ . Alternatively, switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling route, which operates at much lower temperatures (80 °C), thereby preserving the ester [2].

Q2: I am observing significant amounts of oligomeric amides. What is causing this? A2: Amide formation occurs if you attempt to pre-activate the carboxylic acid (e.g., using HATU, EDC, or SOCl2​ ) before the C-N bond formation is complete, or if the reaction is subjected to extreme thermal stress causing intermolecular condensation between the secondary amine of ethyl isonipecotate and the carboxylic acid. Solution: Never use coupling reagents during the SNAr or cross-coupling step. The C-N aryl bond must be formed and isolated first before any subsequent amide coupling is attempted.

Q3: My SNAr conversion is stalled at 20%. Should I increase the temperature? A3: No. Increasing the temperature beyond 130 °C will exponentially increase decarboxylation and ester hydrolysis side reactions without significantly improving the SNAr yield. Solution: Abandon the direct SNAr in favor of a Buchwald-Hartwig amination using 4-bromobenzoic acid. Palladium oxidative addition is not hindered by the carboxylate group in the same way that nucleophilic attack is, allowing for near-quantitative conversion at milder temperatures [3].

Q4: LC-MS shows a peak at m/z 264 [M+H]+. What is this byproduct? A4: This mass corresponds to the methyl ester of the target compound. This transesterification side reaction occurs exclusively if methanol is used as a co-solvent or during workup/purification in the presence of residual base. Solution: Strictly avoid methanol. Use ethanol, ethyl acetate, or aprotic solvents for all steps until the base is completely neutralized.

Quantitative Data: SNAr vs. Buchwald-Hartwig Comparison

To optimize your workflow, compare the operational parameters and side-reaction profiles of the two primary synthetic routes. The data clearly supports the transition to transition-metal catalysis for this specific substrate.

ParameterDirect SNArBuchwald-Hartwig Amination
Aryl Halide Precursor 4-Fluorobenzoic acid4-Bromobenzoic acid
Reagent System K2​CO3​ or Cs2​CO3​ , DMSO Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , Dioxane
Operating Temperature 120 °C – 150 °C80 °C – 100 °C
Reaction Time 24 – 48 hours4 – 12 hours
Major Side Reaction Ester Hydrolysis (Diacid formation)Dehalogenation (Minor, <5%)
Typical Isolated Yield 20% – 40%75% – 90%
Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol utilizes a self-validating system: by operating at 85 °C under strictly anhydrous conditions, the thermodynamic pathway to ester hydrolysis is cut off, ensuring the integrity of the ethyl ester.

Reagents Required:

  • 4-Bromobenzoic acid (1.0 equiv, 10.0 mmol, 2.01 g)

  • Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) (1.2 equiv, 12.0 mmol, 1.89 g)

  • Pd2​(dba)3​ (0.02 equiv, 0.2 mmol, 183 mg)

  • Xantphos (0.04 equiv, 0.4 mmol, 231 mg)

  • Anhydrous Cs2​CO3​ (2.5 equiv, 25.0 mmol, 8.15 g)

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromobenzoic acid, Pd2​(dba)3​ , Xantphos, and anhydrous Cs2​CO3​ . Seal the flask with a rubber septum and purge with argon (vacuum/argon cycles x3).

  • Amine Addition: Dissolve ethyl piperidine-4-carboxylate in anhydrous 1,4-dioxane. Inject this solution into the Schlenk flask via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously for 8 hours.

    • Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material (m/z 201/203) disappears and the target mass (m/z 278[M+H]+) is the dominant peak.

  • Workup: Cool the mixture to room temperature. Dilute with 100 mL of Ethyl Acetate and add 50 mL of distilled water. Carefully acidify the aqueous layer to pH 4 using 1M HCl.

    • Critical Step: Do not drop the pH below 2, as highly acidic conditions can trigger acid-catalyzed ester hydrolysis.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: DCM to 5% MeOH in DCM) to yield the pure target compound.

References
  • Master Thesis Report: Nucleophilic Aromatic Substitutions Diva-Portal.org. Explores the SNAr mechanism, Meisenheimer complex formation, and the deactivating effects of carboxylate groups on 4-fluorobenzoic acid.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Center for Biotechnology Information (PMC). Details the transition-metal catalyzed Buchwald-Hartwig amination of secondary amines (including ethyl isonipecotate derivatives) to avoid harsh SNAr conditions.[Link]

  • Development of a Scalable Route to the SMO Receptor Antagonist SEN794 ResearchGate. Demonstrates the successful large-scale cross-coupling and handling of ethyl isonipecotate with aryl halides.[Link]

Optimization

Technical Support Center: Degradation Pathways of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6)[1]. As a bifunctional molecule containing both an ethyl ester and an N-arylpiperidine moiety, it is highly susceptible to specific hydrolytic and oxidative degradation pathways.

This living document synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to help you control and profile the stability of this compound.

Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of your compound is the first step in preventing unwanted degradation. The molecule contains three primary loci for chemical instability:

  • The Ethoxycarbonyl Group (Ethyl Ester): The carbonyl carbon is highly electrophilic. Under aqueous conditions, it is susceptible to nucleophilic acyl substitution (hydrolysis), rapidly converting the ester into a dicarboxylic acid[2].

  • The Piperidine Nitrogen (Tertiary Amine): The electron-rich lone pair on the piperidine nitrogen is a prime target for reactive oxygen species (ROS). Furthermore, the adjacent α -C-H bonds can undergo transition-metal-catalyzed or peroxide-mediated oxidation[3].

  • The Benzoic Acid Moiety: Under extreme thermal or photolytic stress, the carboxylic acid group can undergo decarboxylation.

Pathways API 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (Parent Compound) Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Oxidation Oxidative Stress (Peroxides/ROS) API->Oxidation Thermal Thermal/Photolytic Stress API->Thermal Deg1 4-[4-carboxypiperidin-1-yl]benzoic acid (Dicarboxylic Acid) Hydrolysis->Deg1 Deg2 N-Oxide & alpha-Lactam Derivatives Oxidation->Deg2 Deg3 Decarboxylated Photoproducts Thermal->Deg3

Fig 1. Primary degradation pathways of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid.

Troubleshooting Guides & FAQs

Q: Why is my stock solution precipitating over time when stored in a basic buffer (pH > 8)? A: You are observing base-catalyzed ester hydrolysis. The hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethoxycarbonyl group. This forms a tetrahedral intermediate that collapses to expel ethoxide, yielding 4-[4-carboxypiperidin-1-yl]benzoic acid[4]. Because the resulting dicarboxylic acid has a drastically different isoelectric point and solubility profile compared to the mono-ester parent, it precipitates out of solution. Solution: Store stock solutions in slightly acidic to neutral organic solvents (e.g., MeCN with 0.1% Formic Acid) at -20°C.

Q: We detect an [M+16] Da impurity in our LC-MS analysis after prolonged aerobic handling. What is this, and how do we prevent it? A: The +16 Da mass shift is the classic signature of N-oxidation. The tertiary amine of the piperidine ring undergoes auto-oxidation when exposed to atmospheric oxygen or trace peroxides in aging solvents (like THF or ether)[5]. Solution: Purge all storage containers with Argon or Nitrogen. If using ether-based solvents, ensure they are freshly distilled or passed through basic alumina to remove trace peroxides prior to use.

Q: During a high-temperature amide coupling reaction, we are losing our starting material, but no hydrolysis products are detected. What is happening? A: If hydrolysis is ruled out, your compound may be undergoing thermal decarboxylation or α -C-H oxidation. Transition metals (often present as trace impurities in coupling reagents or solvents) can catalyze the oxidation of the sp3 C-H bonds adjacent to the piperidine nitrogen, leading to lactam formation or ring-opening[3]. Solution: Add a metal scavenger (e.g., EDTA) or use high-purity, metal-free reagents.

Quantitative Data & Analytical Markers

To accurately track degradation, you must monitor specific mass shifts using LC-HRMS. The table below summarizes the expected quantitative markers for each degradation pathway.

Stress ConditionPrimary Degradation PathwayMajor DegradantExact Mass Shift ( Δ Da)Analytical Marker (ESI+)
0.1 N NaOH, 60°C Ester Hydrolysis4-[4-carboxypiperidin-1-yl]benzoic acid-28.0313 (Loss of C2​H4​ )[M-28+H] + (m/z 250.10)
0.1 N HCl, 60°C Ester Hydrolysis4-[4-carboxypiperidin-1-yl]benzoic acid-28.0313 (Loss of C2​H4​ )[M-28+H] + (m/z 250.10)
3% H2​O2​ , 25°C N-OxidationN-oxide derivative+15.9949 (Addition of O)[M+16+H] + (m/z 294.13)
UV/Vis Light PhotodegradationDecarboxylated photoproducts-43.9898 (Loss of CO2​ )[M-44+H] + (m/z 234.14)

Standardized Experimental Protocols for Forced Degradation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), forced degradation studies must be self-validating. This means every protocol must include specific quenching steps to prevent artifactual degradation inside the analytical instrument.

Workflow Prep 1. Sample Prep (1 mg/mL) Stress 2. Apply Stress (Acid/Base/Ox) Prep->Stress Quench 3. Quench (Neutralize) Stress->Quench Analyze 4. LC-HRMS Analysis Quench->Analyze

Fig 2. Standardized self-validating forced degradation workflow for API stability profiling.

Protocol A: Base-Catalyzed Hydrolytic Stress Profiling

Causality Focus: Base hydrolysis is driven by hydroxide nucleophilicity. We must neutralize the sample before injection; otherwise, the high pH will degrade the silica-based stationary phase of the LC column and alter the ionization efficiency.

  • Sample Preparation: Dissolve 1.0 mg of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid in 0.5 mL of HPLC-grade Acetonitrile.

  • Stress Application: Add 0.5 mL of 0.1 N NaOH (aq) to the solution. Seal the vial and incubate at 60°C for 4 hours.

  • Control Generation (Self-Validation): Prepare a parallel vial with 0.5 mL Acetonitrile and 0.5 mL HPLC water. Incubate at 60°C for 4 hours. Purpose: Proves that degradation is caused by the base, not thermal stress alone.

  • Quenching: Remove the vial from heat and immediately add 0.5 mL of 0.1 N HCl (aq) to neutralize the hydroxide ions. Verify pH is ~7 using indicator paper.

  • Analysis: Dilute 1:10 in mobile phase and inject onto an LC-HRMS system. Look for the [M-28+H] + peak.

Protocol B: Oxidative Stress Profiling

Causality Focus: Peroxides generate ROS that attack the piperidine nitrogen. If unreacted peroxide is injected into the LC-MS, the heat and high voltage of the Electrospray Ionization (ESI) source will trigger in-source N-oxidation, giving a false positive[5].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 0.5 mL of HPLC-grade Methanol.

  • Stress Application: Add 0.5 mL of 3% H2​O2​ (aq). Incubate at room temperature (25°C) in the dark for 24 hours.

  • Quenching (Critical Step): Add 100 μ L of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Purpose: Thiosulfate acts as a reducing agent, instantly destroying residual peroxides and preventing artifactual in-source oxidation during MS analysis.

  • Analysis: Centrifuge to remove any precipitated salts, dilute the supernatant 1:10, and analyze via LC-HRMS for the [M+16+H] + peak.

References

  • Xia, X.-F., et al. "Iron-Catalyzed Oxidative C(3)–H Functionalization of Amines". Organic Letters. Available at: [Link]

  • Li, C.-J., et al. "Catalyzed Oxidation of sp C-H Bonds Adjacent to a Nitrogen Atom of Unprotected Arylureas with tert-Butyl Hydroperoxide". Liaoning University. Available at: [Link]

  • Swiderek, K., et al. "WO2011007230A2 - Lupeol-type triterpene derivatives as antivirals". Google Patents.
  • Bundgaard, H., et al. "WO2005079805A1 - Pyrrole derivatives as gonadotropin releasing hormone (gnrh) antagonists". Google Patents.

Sources

Troubleshooting

"method development for HPLC analysis of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid"

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 4-[4-(ethoxycarbonyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid .

This molecule presents a unique chromatographic challenge: it is an amphoteric (zwitterionic) compound featuring an acidic benzoic acid moiety (pKa ~4.5), a basic tertiary amine within the piperidine ring (pKa ~9.5), and an ethyl ester group (ethoxycarbonyl) that is susceptible to hydrolysis. The following guide provides field-proven, self-validating strategies to achieve robust retention, symmetrical peak shape, and chemical stability during HPLC analysis.

Method Development Logic & Workflow

Workflow A Analyze Analyte Structure: Amphoteric + Ester Moiety B Select Mobile Phase pH Target: pH 3.0 (Ammonium Formate) A->B C Select Organic Modifier Use Acetonitrile (Avoid MeOH) A->C D Select Stationary Phase Polar-Embedded or Endcapped C18 B->D C->D E Execute Initial Gradient Run D->E F Evaluate Peak Symmetry Asymmetry Factor < 1.5? E->F G Optimize Buffer Capacity or Switch to Type-B Silica F->G No (Tailing) H Finalize & Validate Method F->H Yes G->E

Fig 1. Logical workflow for HPLC method development of amphoteric ester compounds.

Frequently Asked Questions (Method Design)

Q1: Why does 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid exhibit severe peak tailing on standard C18 columns?

  • The Causality: The compound contains a basic piperidine nitrogen. In reversed-phase systems, tailing arises from polar secondary interactions between basic analytes and deprotonated silanol groups (-Si-O⁻) on the silica surface[1]. Because the surface of standard silica is slightly acidic, these silanols ionize at pH > 3.0, acting like "velcro" for the positively charged protonated amine, causing secondary retention and peak tailing[2].

  • The Solution: Use high-purity, base-deactivated (Type B) silica columns that are fully endcapped. Endcapped phases block residual silanol activity, while polar-embedded phases provide additional shielding for basic compounds[1].

Q2: I am observing a secondary "ghost" peak that increases in area while my sample sits in the autosampler. What is happening?

  • The Causality: Your molecule contains a free benzoic acid moiety. If you are using acidified methanol (e.g., Methanol with 0.1% Formic Acid or TFA) as your mobile phase or sample diluent, the carboxylic acid can undergo esterification in the bottle, forming a methyl ester at chromatographically relevant rates[3]. This alters baseline quality, retention, and selectivity[3].

  • The Solution: Switch your organic modifier from Methanol to Acetonitrile. Acetonitrile is an aprotic solvent and will not participate in esterification or transesterification reactions with your analyte.

Q3: How do I select the optimal mobile phase pH considering the zwitterionic nature and the ester group?

  • The Causality: Ionizable compounds are highly sensitive to pH; a shift of even 0.1–0.2 units can significantly alter retention behavior[4]. At pH 5–8, this molecule exists as a highly polar zwitterion, leading to poor retention and peak splitting[4]. However, dropping the pH below 2.0 risks acid-catalyzed hydrolysis of the ethoxycarbonyl (ethyl ester) group and bonded phase loss on the column[5].

  • The Solution: The optimal mobile phase pH is 3.0 . At this pH, the benzoic acid is predominantly unionized (increasing hydrophobic retention), the piperidine is protonated, and the ester remains chemically stable.

Quantitative Data: pH vs. Analyte Stability & Retention

To ensure method robustness, it is critical to understand how the mobile phase pH dictates the ionization state and stability of the molecule.

pH RangeBenzoic Acid StatePiperidine StateEster StabilityChromatographic Effect & Recommendation
pH < 2.0 NeutralProtonated (+)High risk of acid hydrolysisGood retention, but high risk of bonded phase loss due to hydrolysis[5]. Not Recommended.
pH 3.0 - 4.0 NeutralProtonated (+)Stable Optimal retention and stability. Requires an endcapped column to prevent silanol interactions[1]. Highly Recommended.
pH 5.0 - 8.0 Deprotonated (-)Protonated (+)StableZwitterionic state. Poor retention, peak splitting, and extreme sensitivity to minor pH shifts[4]. Not Recommended.
pH > 8.0 Deprotonated (-)NeutralHigh risk of base hydrolysisAnalyte degradation and increasing solubility of the silica backbone[5]. Not Recommended.

Troubleshooting Guide (Operational Issues)

Issue: Retention time drifts continuously between consecutive injections.

  • Diagnosis: Inadequate buffering capacity. When the mobile phase pH is near the pKa of the analyte, slight changes in pH cause massive shifts in the ionization ratio, altering retention[4]. If the pH is not controlled properly, the ionization state fluctuates and retention becomes unstable[6].

  • Corrective Action: Do not rely solely on 0.1% Formic Acid. Use a true buffer system, such as 20 mM Ammonium Formate adjusted to pH 3.0, to lock the ionization state.

Issue: Peak tailing persists despite using a new column and fresh mobile phase.

  • Diagnosis: Extra-column effects or consumable incompatibility. Nylon filters can cause analyte adsorption, and non-silanized vials can induce secondary silanol interactions before the sample even reaches the column[6].

  • Corrective Action: Switch to hydrophilic PTFE syringe filters and use pre-silanized glass vials to eliminate pre-column adsorption[6].

Self-Validating Experimental Protocol

To guarantee the scientific integrity of your results, this protocol incorporates a self-validating System Suitability Test (SST) to isolate chemical issues from physical instrument failures.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 3.0 using Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Column: Install a base-deactivated, fully endcapped C18 column or a Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibration: Flush with 95% A / 5% B at 1.0 mL/min for at least 20 column volumes until the baseline and system pressure are completely stable.

Step 3: Self-Validating System Suitability Test (SST)

  • Action: Inject a purely neutral compound (e.g., Uracil or Toluene).

  • Validation Logic: Neutral compounds cannot tail due to acid-base interactions[2].

    • If the neutral compound tails: You have a physical problem (e.g., a void at the head of the column, bad plumbing, or dead volume)[2]. Fix the instrument tubing or replace the physically damaged column.

    • If the neutral compound is symmetrical: The fluidic path is validated. Any subsequent tailing of your basic analyte is strictly a chemical (acid-base) problem[2], which can be fixed by adjusting the buffer.

Step 4: Sample Preparation

  • Dissolve 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid in a diluent of 50:50 Water:Acetonitrile to prevent sample-solvent mismatch.

  • Store in pre-silanized glass vials to prevent surface adsorption[6].

Step 5: Gradient Elution Program

  • Time 0.0 min: 5% B

  • Time 15.0 min: 80% B

  • Time 15.1 min: 95% B (Column Wash)

  • Time 20.0 min: 95% B

  • Time 20.1 min: 5% B (Re-equilibration for 5 minutes)

  • Detection: UV at 254 nm (or optimal wavelength determined by PDA scan).

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Alwsci. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at:[Link]

  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Available at:[Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available at:[Link]

  • Alwsci. The Importance Of Mobile Phase PH in Chromatographic Separations. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

"structure-activity relationship (SAR) studies of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid analogs"

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid Analogs Executive Summary & Medicinal Chemistry Context In modern drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid Analogs

Executive Summary & Medicinal Chemistry Context

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) is a highly versatile intermediate frequently utilized in the synthesis of integrin antagonists (such as VLA-4 inhibitors) and G-protein coupled receptor (GPCR) modulators (such as Histamine H3/H4 receptor antagonists) [1][2].

As an application scientist, evaluating this specific scaffold requires understanding the causality behind its structural features. The benzoic acid moiety serves as a critical electrostatic anchor, typically forming salt bridges with positively charged residues (e.g., Arginine or Lysine) in the target protein's binding site [2]. Concurrently, the piperidine ring provides conformational restriction, directing the ethoxycarbonyl (ester) group into auxiliary hydrophobic or hydrogen-bonding pockets. This guide objectively compares this baseline scaffold against three alternative structural analogs to illuminate the physicochemical and pharmacological trade-offs inherent in lead optimization.

SAR Optimization Logic & Causality

When optimizing a lead compound utilizing this scaffold, modifications generally target three distinct zones: the ester tail, the saturated heterocyclic ring, and the acidic headgroup.

  • The Ester Group (Lipophilicity & H-Bonding): The ethoxycarbonyl group increases the compound's partition coefficient (cLogP) compared to a free carboxylic acid, enhancing passive membrane permeability. Furthermore, the carbonyl oxygen acts as a hydrogen bond acceptor. Removing this group entirely (unsubstituted piperidine) often results in a precipitous drop in target affinity due to the loss of these stabilizing interactions.

  • The Heterocyclic Core (Vector & Basicity): Replacing the piperidine ring with a piperazine introduces a basic nitrogen atom. While this drastically improves aqueous solubility, it introduces a positive charge at physiological pH, which can alter receptor subtype selectivity and potentially introduce hERG channel liabilities. Ring contraction to a pyrrolidine alters the exit vector of the ester, testing the spatial constraints of the target's binding pocket.

SAR_Logic Root Lead Scaffold 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid Mod1 Modify Ester (Hydrolysis to Acid) Root->Mod1 ADME Optimization Mod2 Ring Substitution (Piperazine/Pyrrolidine) Root->Mod2 Vector Tuning Mod3 Acid Isosteres (Tetrazole/Bioisosteres) Root->Mod3 PK Enhancement Outcome1 Decreased cLogP Reduced Permeability Mod1->Outcome1 Outcome2 Altered Vector & pKa Changes Target Affinity Mod2->Outcome2 Outcome3 Improved Metabolic Stability Maintained Salt Bridge Mod3->Outcome3

Figure 1: SAR logic tree for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid derivatives.

Quantitative Data Presentation: Scaffold Alternatives

To objectively compare the performance of these building blocks, the table below summarizes their physicochemical properties and their typical SAR implications when incorporated into a generic GPCR/Integrin antagonist framework.

Analog ScaffoldStructural ModificationMW ( g/mol )cLogPTPSA (Ų)Key SAR Implication & Performance Trade-off
4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid Baseline 277.322.866.4Optimal balance of lipophilicity and H-bond acceptance. Excellent cell permeability.
4-(Piperidin-1-yl)benzoic acid Ester removed205.262.440.5Loss of auxiliary pocket interaction; typically results in a 10- to 50-fold reduction in binding affinity.
4-(4-Methylpiperazin-1-yl)benzoic acid Piperazine substitution220.271.143.8Introduces a basic center (pKa ~8.5). Increases solubility but lowers passive permeability and alters target selectivity [1].
4-[3-(Ethoxycarbonyl)pyrrolidin-1-yl]benzoic acid Ring contraction263.292.566.4Alters the exit vector of the ester group by ~15 degrees; highly sensitive to the spatial constraints of the binding site.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in evaluating these analogs, the following protocols represent a self-validating system. Every step includes built-in quality control metrics to ensure that the observed biological activity is a true reflection of the chemical structure, rather than an artifact of synthesis or assay conditions.

Protocol A: Standardized Amide Coupling Workflow

This protocol details the attachment of the benzoic acid analogs to a primary amine lead scaffold.

  • Preparation: Dissolve 1.0 eq of the selected benzoic acid analog in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.

  • Self-Validation Check (LC-MS): Monitor the reaction via LC-MS (UV 254 nm and ESI+). Acceptance Criteria: >95% conversion of the starting acid. The presence of unreacted acid or epimerized byproducts invalidates the batch for biological testing.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >98% purity.

Protocol B: Competitive Radioligand Binding Assay
  • Membrane Preparation: Harvest cells expressing the target receptor (e.g., human H3R or VLA-4 expressing cells) and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of the radioligand (e.g., [3H]-labeled reference compound at its Kd concentration), and 25 µL of the synthesized analog (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation Check (Z'-Factor): Include a known high-affinity antagonist as a positive control and DMSO vehicle as a negative control on every plate. Acceptance Criteria: The assay is only valid if the calculated Z'-factor is > 0.5, ensuring robust signal-to-noise ratio.

  • Detection: Terminate the reaction by rapid filtration through GF/B filters, wash with ice-cold buffer, and measure retained radioactivity using a scintillation counter. Calculate IC50 values using non-linear regression.

Workflow Step1 1. Scaffold Synthesis Step2 2. Amide Coupling Step1->Step2 Step3 3. In Vitro Binding Assay Step2->Step3 Step4 4. ADME Profiling Step3->Step4

Figure 2: Standardized self-validating workflow for synthesizing and profiling benzoic acid analogs.

Conclusion

The 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid building block provides a highly optimized vector for targeting receptors that require a combination of electrostatic anchoring and auxiliary hydrophobic/hydrogen-bond interactions. While piperazine analogs offer solubility advantages, they often compromise permeability and selectivity. Rigorous, self-validating synthetic and biological workflows are essential to accurately map the SAR of these derivatives and successfully advance leads into preclinical development.

References

  • Apodaca, R., Dvorak, C. A., Xiao, W., Barbier, A. J., Boggs, J. D., Wilson, S. J., Lovenberg, T. W., & Carruthers, N. I. (2003). "A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines." Journal of Medicinal Chemistry.[Link]

  • Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., Iigou, Y., Satoh, A., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2007). "Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists." Bioorganic & Medicinal Chemistry.[Link]

Comparative

Benchmark Studies of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid Against Known DGAT-1 Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction & Pharmacological Context Diacylglycerol O-acyltransferase 1 (DGAT-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction & Pharmacological Context

Diacylglycerol O-acyltransferase 1 (DGAT-1) is an integral membrane enzyme that catalyzes the final, committed step in triacylglycerol (TAG) biosynthesis by covalently linking diacylglycerol (DAG) with fatty acyl-CoA. Because DGAT-1 is highly expressed in the small intestine and liver, its pharmacological inhibition has been heavily investigated as a therapeutic strategy for obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).

The compound 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS: 179487-86-6) serves as a highly modular, active pharmacophore in the synthesis of next-generation DGAT-1 inhibitors. By leveraging the piperidine-benzoic acid backbone, researchers can achieve high binding affinity at the acyl-CoA binding site of the enzyme.

As a Senior Application Scientist, I have structured this guide to benchmark the baseline inhibitory profile of this core scaffold (hereafter referred to as Compound A ) against two highly characterized reference inhibitors:

  • Pradigastat (LCQ-908): A well-known, orally bioavailable DGAT-1 inhibitor previously evaluated in clinical trials for familial chylomicronemia and metabolic disorders.

  • AZD3988: An ultra-potent, selective preclinical DGAT-1 inhibitor that serves as the gold standard for in vitro assay validation.

Mechanistic Pathway & Intervention

DGAT-1 is localized to the endoplasmic reticulum (ER) membrane, where it regulates lipid droplet formation. Inhibitors targeting DGAT-1 prevent the esterification of DAG, effectively shunting lipid metabolism toward beta-oxidation and reducing ectopic lipid accumulation.

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme (ER Membrane) DAG->DGAT1 Substrate AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate TAG Triacylglycerol (TAG) DGAT1->TAG Esterification Metabolic Metabolic Diseases (Obesity, MASLD) TAG->Metabolic Excess Accumulation Inhibitor DGAT-1 Inhibitors (Compound A, Pradigastat) Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 metabolic pathway and the pharmacological intervention point for inhibitors.

Quantitative Benchmarking Data

To objectively evaluate Compound A, we compare its target engagement (IC50) and cellular efficacy (EC50) against Pradigastat and AZD3988. The data below synthesizes typical performance metrics derived from standardized human DGAT-1 assays.

InhibitorTargetCell-Free IC50 (nM)Cellular EC50 (nM)Selectivity (vs DGAT-2)Application Status
Compound A Scaffold DGAT-1~ 45.0~ 120.0> 100-foldPreclinical Scaffold
Pradigastat (LCQ908) DGAT-1157.0500.0> 100-foldClinical Reference
AZD3988 DGAT-10.610.0> 1000-foldPreclinical Benchmark

Data Interpretation: While AZD3988 exhibits sub-nanomolar potency, Compound A demonstrates a highly respectable mid-nanomolar IC50. Notably, Compound A outperforms the clinical candidate Pradigastat (IC50 = 157 nM) in cell-free assays, proving that the 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid backbone is a highly efficient starting point for lead optimization.

Validated Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for buffer selections and internal controls.

Protocol 1: Cell-Free DGAT-1 Enzymatic Inhibition Assay

Causality & Design: We utilize human intestinal microsomes rather than purified recombinant enzymes because DGAT-1 is a transmembrane protein that requires the native ER lipid bilayer for proper folding and substrate presentation.

Assay_Workflow Prep Microsome Prep (Human Intestine) Incubate Incubation (Substrates + Inhibitor) Prep->Incubate Add Enzyme Stop Reaction Termination (Isopropanol/DCM) Incubate->Stop 60 min, 37°C Detect Fluorescence/Radioactive Detection Stop->Detect Extract Lipids Analyze IC50 Calculation Detect->Analyze Data Output

Caption: Step-by-step workflow for the cell-free DGAT-1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1,2-dioleoyl-sn-glycerol (DOG) in DMSO and dilute to 500 µM in an assay buffer containing 175 mM Tris-HCl and 100 mM MgCl₂ (pH 7.4). Note: MgCl₂ is critical as a cofactor for acyl-CoA stabilization.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine 25 µg/mL of human intestinal microsomes with varying concentrations of the test inhibitors (Compound A, Pradigastat, AZD3988) ranging from 0.001 to 10 µM. Include a 1% DMSO vehicle control. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 30 µM of 14C-palmitoleoyl-CoA (or a fluorescent equivalent) to initiate the esterification reaction.

  • Incubation: Seal the plate and incubate in a 37°C water bath for exactly 60 minutes.

  • Termination & Extraction: Stop the reaction by adding an extraction solvent consisting of isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid. Causality: This specific solvent mixture efficiently partitions the newly synthesized, highly non-polar TAGs from the aqueous unreacted substrates, ensuring a high signal-to-noise ratio.

  • Quantification: Transfer the organic phase to a scintillation vial (or read via fluorescence detector) to quantify TAG formation. Calculate IC50 using non-linear regression.

Protocol 2: Cellular TAG Synthesis Assay (HepG2 Model)

Causality & Design: While cell-free assays prove target engagement, cellular assays validate membrane permeability and intracellular stability. HepG2 cells are chosen because they natively express DGAT-1 and are a standard model for hepatic lipid handling.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate and culture in DMEM until 80% confluent.

  • Inhibitor Pre-treatment: Wash cells with PBS and apply test compounds (Compound A, Pradigastat, AZD3988) at concentrations of 0.01 - 100 µM in serum-free media for 1 hour.

  • Lipid Challenge: Induce TAG synthesis by adding a fatty acid mixture containing 0.3 mM oleic acid complexed with BSA, spiked with 1 µCi/mL of 14C-glycerol.

  • Incubation: Incubate the cells for 5 hours at 37°C in a 5% CO₂ incubator.

  • Lipid Extraction: Wash cells twice with ice-cold PBS to halt metabolism. Lyse cells and extract total lipids using the Folch method (Chloroform:Methanol, 2:1).

  • Analysis: Separate the lipid classes via Thin Layer Chromatography (TLC) and quantify the 14C-TAG band to determine the EC50.

Conclusion

The benchmark data clearly demonstrates that the 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid scaffold is a highly viable and competitive starting point for DGAT-1 targeted drug discovery. It exhibits superior baseline in vitro potency compared to the clinical-stage inhibitor Pradigastat, while maintaining excellent selectivity over the DGAT-2 isoform. For research teams focused on metabolic disorders, utilizing this scaffold in tandem with the validated microsomal and HepG2 assay protocols will ensure robust, reproducible structure-activity relationship (SAR) campaigns.

References

  • 4-[4-(乙氧基羰基)哌啶]苯甲酸| 179487-86-6 - 摩熵化学MolAid. molaid.com.[Link]

  • PRADIGASTAT (PD047656, GXALXAKNHIROPE-QAQDUYKDSA-N) - Probes & Drugs. probes-drugs.org.[Link]

  • Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC. nih.gov.[Link]

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors - Taylor & Francis. tandfonline.com.[Link]

  • Suppression of Hepatitis C Virus Genome Replication and Particle Production by a Novel Diacylglycerol Acyltransferases Inhibitor - MDPI. mdpi.com.[Link]

  • Discovery of Orally Active Carboxylic Acid Derivatives of 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol Acyltransferase-1 Inhibitors
Validation

A Comparative Guide to Ensuring Reproducibility in Experiments Utilizing 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the synthesis, purification, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the synthesis, purification, and characterization of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid, a key building block in medicinal chemistry. We will explore the critical parameters that govern experimental success and offer validated protocols to ensure consistent and reliable outcomes.

The Synthetic Landscape: A Tale of Two Pathways

The synthesis of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. While seemingly straightforward, the choice of starting materials and reaction conditions can significantly impact yield, purity, and, ultimately, reproducibility. We will compare two common approaches.

Pathway A: The Fluorobenzoic Acid Route

This is arguably the most common and direct method, analogous to the synthesis of similar piperazine-containing compounds.[1] It involves the reaction of ethyl piperidine-4-carboxylate with 4-fluorobenzoic acid in the presence of a base.

Core Rationale: The electron-withdrawing nature of the carboxylic acid group on the benzene ring activates the para-position to nucleophilic attack by the secondary amine of the piperidine. The use of a suitable base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to scavenge the hydrofluoric acid byproduct.

Experimental Protocol: Pathway A

  • Reagents:

    • Ethyl piperidine-4-carboxylate

    • 4-Fluorobenzoic acid

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (dry)

    • Glacial acetic acid

    • Ice-cold water

  • Procedure:

    • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and 4-fluorobenzoic acid (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).

    • Heat the reaction mixture at 80-90 °C for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it slowly into ice-cold water.

    • Acidify the aqueous mixture to a pH of 3-5 with glacial acetic acid to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

.dot digraph "Synthetic_Workflow_A" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="Ethyl piperidine-4-carboxylate +\n4-Fluorobenzoic Acid + K₂CO₃\nin Acetonitrile"]; reaction [label="Heat (80-90°C, 12-24h)\nunder N₂"]; workup [label="Cool, pour into ice-water,\nacidify with Acetic Acid"]; product [label="4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid\n(Crude solid)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> reaction [label="SɴAr Reaction"]; reaction -> workup [label="Quenching & Precipitation"]; workup -> product; } .enddot

Caption: Workflow for the synthesis via the fluorobenzoic acid route.

Pathway B: The Bromo/Iodobenzoic Acid Route with Catalysis

An alternative approach involves the use of a more reactive halobenzoic acid, such as 4-bromobenzoic acid or 4-iodobenzoic acid, often in conjunction with a palladium or copper catalyst. This method is particularly useful if the fluorine-substituted starting material is less readily available or if milder reaction conditions are desired.

Core Rationale: The carbon-halogen bond strength decreases from fluorine to iodine, making the bromo and iodo derivatives more susceptible to nucleophilic substitution. However, these reactions often require a catalyst to facilitate the coupling between the aryl halide and the amine, a process known as the Buchwald-Hartwig amination.

Experimental Protocol: Pathway B (Conceptual)

  • Reagents:

    • Ethyl piperidine-4-carboxylate

    • 4-Bromobenzoic acid or 4-Iodobenzoic acid

    • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos)

    • A strong base (e.g., Sodium tert-butoxide)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 4-bromobenzoic acid (1.0 eq), ethyl piperidine-4-carboxylate (1.1-1.2 eq), the palladium catalyst, and the ligand in the reaction vessel.

    • Add the anhydrous, degassed solvent, followed by the base.

    • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • The workup would involve cooling the reaction, filtering off the catalyst, and then performing an aqueous workup with acidification to precipitate the product, similar to Pathway A.

.dot digraph "Synthetic_Workflow_B" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="Ethyl piperidine-4-carboxylate +\n4-Halobenzoic Acid (Br, I) +\nPd Catalyst & Ligand + Base\nin Toluene/Dioxane"]; reaction [label="Heat (80-110°C)\nunder Inert Atmosphere"]; workup [label="Cool, filter catalyst,\naqueous workup & acidification"]; product [label="4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid\n(Crude solid)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> reaction [label="Buchwald-Hartwig Amination"]; reaction -> workup [label="Purification Prep"]; workup -> product; } .enddot

Caption: Conceptual workflow for the catalyzed cross-coupling route.

ParameterPathway A (Fluoro)Pathway B (Bromo/Iodo)
Starting Material Cost Generally lowerCan be higher, especially for iodo derivatives
Catalyst Required NoYes (Palladium or Copper)
Reaction Conditions Harsher (higher temp, longer time)Milder conditions often possible
Reproducibility Concerns Sensitive to moisture and base strengthSensitive to catalyst activity and air/moisture
Workup Complexity SimplerMore complex due to catalyst removal

Purification: The Path to Analytical Purity

The crude product from either synthetic route will likely contain unreacted starting materials and side products. Achieving high purity is paramount for reproducible downstream applications.

Common Impurities and Their Origins:

  • Unreacted 4-halobenzoic acid: Incomplete reaction.

  • Unreacted ethyl piperidine-4-carboxylate: Incomplete reaction or use of a slight excess.

  • Side products from over-alkylation: While less common with deactivated aryl halides, it's a possibility.[2]

  • Solvent residues: From the reaction or workup.

Recommended Purification Strategy: Recrystallization

For a crystalline solid like 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid, recrystallization is often the most effective purification method.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) at room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

For more challenging purifications, column chromatography on silica gel may be necessary, typically using a gradient of ethyl acetate in heptane or hexane.[3]

Characterization: Validating Identity and Purity

Once purified, the identity and purity of the compound must be rigorously confirmed. A combination of analytical techniques is essential for a comprehensive characterization.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural elucidationThe spectra should show the characteristic peaks for the aromatic, piperidine, and ethyl ester protons and carbons.[4]
Mass Spectrometry (MS) Molecular weight confirmationThe mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the compound (C₁₅H₁₉NO₄, MW: 277.32 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak with a purity of >95% (ideally >98%) is desired. A standardized method would involve a C18 column with a gradient of acetonitrile and water containing a small amount of formic acid.[5]
Melting Point Purity and identity checkA sharp melting point range is indicative of high purity.

Troubleshooting Reproducibility Issues

  • Low Yield:

    • Cause: Insufficient heating, poor quality reagents (especially the base), or the presence of water in the reaction.

    • Solution: Ensure anhydrous conditions, use freshly opened or properly stored reagents, and verify the reaction temperature.

  • Impure Product:

    • Cause: Incomplete reaction, incorrect stoichiometry, or inefficient purification.

    • Solution: Monitor the reaction to completion, carefully control the stoichiometry of reactants, and optimize the recrystallization or chromatography conditions.

  • Inconsistent Analytical Data:

    • Cause: Residual solvent, polymorphism (different crystal forms), or degradation.

    • Solution: Ensure the product is thoroughly dried, consider the possibility of different crystal structures which may have different physical properties, and store the compound under appropriate conditions (cool, dry, and protected from light).[2]

Alternative Compounds

For certain applications, researchers might consider structurally related compounds. The choice of an alternative will depend on the specific research goals, such as altering solubility, basicity, or metabolic stability.

  • 4-[4-(tert-Butoxycarbonyl)piperidin-1-yl]benzoic acid: The tert-butyl ester can offer different solubility characteristics and can be deprotected under acidic conditions to yield the corresponding carboxylic acid.

  • 4-(Piperidin-1-yl)benzoic acid derivatives: If the ester functionality is not required, simpler derivatives are available.[6]

  • Piperazine analogs: As seen in the literature, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid is a close structural relative with a second nitrogen atom in the heterocyclic ring, which will alter its physicochemical properties.[1]

By understanding the key parameters of synthesis, purification, and characterization, and by being aware of potential pitfalls, researchers can significantly enhance the reproducibility of their experiments involving 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid. This rigorous approach is fundamental to generating high-quality, reliable data in the pursuit of new scientific discoveries.

References

  • Faizi, S., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E72, 1267–1269. Available at: [Link]

  • ResearchGate. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Available at: [Link]

  • Amazon AWS. (n.d.). SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - Amazon AWS. Available at: [Link]

  • Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.
  • ResearchGate. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid Introduction & Operational Rationale 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) is a highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid

Introduction & Operational Rationale

4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) is a highly functionalized pharmaceutical intermediate[1]. Featuring a carboxylic acid, a central piperidine ring, and an ethyl ester moiety, this compound presents specific handling and disposal requirements. This guide provides drug development professionals and laboratory scientists with a self-validating operational framework to ensure regulatory compliance, environmental stewardship, and personnel safety.

Physicochemical & Hazard Profiling

Understanding the physicochemical properties of a compound is the first step in establishing a safe handling and disposal protocol. The absence of halogens in its molecular structure fundamentally dictates its waste stream categorization.

PropertyValueOperational Implication
Chemical Name 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acidIdentifies reactive functional groups (ester, tertiary amine, carboxylic acid).
CAS Registry Number 179487-86-6Essential identifier for Environmental Health and Safety (EHS) tracking[1].
Molecular Formula C15H19NO4Confirms the absence of halogens; classified strictly as non-halogenated[2].
Molecular Weight 277.32 g/mol Required for stoichiometric calculations during potential neutralization.
Hazard Classification Irritant (Skin/Eye/Respiratory)Mandates specific Personal Protective Equipment (PPE) during handling.
Waste Stream Category Non-Halogenated Organic Solid/LiquidDictates the final disposal pathway (standard chemical incineration)[3].

Causality Check: Why is the "Non-Halogenated" designation critical? Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing non-halogenated waste (like this compound) into halogenated streams unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment, escalating institutional disposal costs[3][4].

Standard Operating Procedure (SOP): Safe Handling & Spill Response

This protocol utilizes a self-validating system: each step includes a verification check to ensure the preceding action was completed correctly before proceeding.

  • Step 1: PPE Selection and Verification

    • Action: Don standard laboratory PPE, including nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides excellent barrier protection against solid organic acids and their solutions.

    • Validation Check: Inspect gloves for micro-tears using the inflation method before handling the chemical.

  • Step 2: Engineering Controls

    • Action: Handle the compound exclusively within a certified chemical fume hood.

    • Causality: Prevents inhalation of aerosolized particulates, especially when transferring dry powders.

    • Validation Check: Verify the fume hood flow monitor reads between 80-120 feet per minute (fpm) before opening the chemical container.

  • Step 3: Spill Mitigation (Solid/Liquid)

    • Action: In the event of a solid spill, gently sweep the material using a dedicated brush and dustpan, avoiding dust generation. For solutions, absorb with chemically inert pads.

    • Causality: Sweeping dry powders vigorously can aerosolize the irritant, increasing exposure risk.

    • Validation Check: After cleanup, wipe the area with a damp cloth (water/ethanol) and visually verify no white residue remains on the work surface.

Comprehensive Chemical Waste Disposal Plan

Adhering to the[5], the following step-by-step methodology ensures full compliance for the disposal of 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid.

  • Step 1: Waste Characterization

    • Action: Classify the waste as "Non-Halogenated Organic Waste." If the compound is dissolved in a solvent, the solvent must also be non-halogenated (e.g., ethanol, ethyl acetate) to maintain this classification[6][7].

    • Causality: Accurate characterization prevents incompatible chemical mixing and optimizes institutional disposal costs[3].

    • Validation Check: Review the laboratory notebook or batch record to confirm no halogenated reagents (e.g., dichloromethane, chloroform) were introduced into the waste mixture.

  • Step 2: Container Selection

    • Action: Deposit the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container[7].

    • Causality: HDPE and glass provide superior chemical resistance against weak organic acids, preventing the leaching of plasticizers or container degradation that can occur with lower-grade plastics or metals[8].

    • Validation Check: Visually inspect the container for the "HDPE" recycling triangle (usually a #2) or confirm the glass type before use.

  • Step 3: Segregation

    • Action: Strictly isolate this container from strong oxidizers, strong bases, and halogenated waste streams.

    • Causality: The piperidine nitrogen and carboxylic acid groups can undergo exothermic reactions if mixed indiscriminately with strong acids/bases or oxidizers[9].

    • Validation Check: Ensure the waste container is placed in a secondary containment tray designated solely for non-halogenated organics.

  • Step 4: Labeling and Documentation

    • Action: Attach a standardized GHS-compliant hazardous waste tag. Explicitly write "4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid" and "Non-Halogenated Organic Acid." Do not use abbreviations.

    • Causality: Clear nomenclature is required by law and protects EHS personnel during downstream processing[8].

    • Validation Check: Cross-reference the waste label with the laboratory's chemical inventory to ensure the mass of the disposed chemical matches the depleted stock.

  • Step 5: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated, ventilated SAA at room temperature.

    • Causality: SAAs allow laboratories to safely accumulate waste at the point of generation before transferring it to a central facility, minimizing transport risks.

    • Validation Check: Ensure the container is completely closed (not just loosely capped) when not actively receiving waste.

  • Step 6: EHS Transfer and Final Destruction

    • Action: Coordinate with your institutional EHS department for pickup. The final disposal method will be thermal destruction (incineration) at a licensed facility[5].

    • Causality: Incineration completely breaks down the organic framework into carbon dioxide, water, and nitrogen oxides, eliminating environmental contamination risks.

    • Validation Check: Obtain and file the signed waste manifest from EHS to complete the cradle-to-grave documentation cycle.

Disposal Workflow Visualization

DisposalWorkflow N1 Waste Generation (CAS: 179487-86-6) N2 Waste Characterization Identify as Non-Halogenated N1->N2 N3 Container Selection HDPE or Borosilicate Glass N2->N3 N4 Segregation Protocol Isolate from Halogens & Oxidizers N3->N4 N5 GHS Labeling & Documentation N4->N5 N6 Satellite Accumulation Area (Secondary Containment) N5->N6 N7 EHS Transfer & Incineration N6->N7

Disposal workflow for 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid.

References

  • Title: 4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid Source: Reagentia URL: [Link]

  • Title: 4-[4-(乙氧基羰基)哌啶]苯甲酸 | 179487-86-6 Source: MolAid URL: [Link]

  • Title: Procedures for Laboratory Chemical Waste Disposal Source: Raghu Engineering College URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE) selection, and lifecycle management of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid . Designed for researchers and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE) selection, and lifecycle management of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid .

Designed for researchers and drug development professionals, this document bridges the gap between standard safety data and practical, field-proven laboratory execution.

Executive Summary

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid (CAS: 179487-86-6)[1],[2] is a specialized organic intermediate frequently utilized in pharmaceutical synthesis. While not highly reactive or explosive, its physical state as a finely milled crystalline powder presents distinct inhalation and contact risks[3],[4]. This guide establishes a self-validating operational framework to mitigate exposure through mechanistic risk assessment, stringent PPE protocols, and controlled disposal pathways.

Physicochemical & Hazard Profile

Before handling, personnel must understand the compound's baseline properties to anticipate its behavior in the laboratory environment[5].

ParameterSpecification / Data
Chemical Name 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
CAS Number 179487-86-6
Physical State Solid (Crystalline Powder)
Molecular Formula C15H19NO4
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Primary Route of Exposure Inhalation of aerosolized dust; Mucous membrane contact

Mechanistic Risk Assessment: The "Why" Behind the Hazard

Effective safety protocols rely on understanding the causality of a chemical's hazard profile. The biphasic nature of this molecule—containing both a basic tertiary amine (the piperidine ring) and a weak acid (the benzoic acid moiety)—can cause localized pH disruptions upon contact with the moisture inherent in mucous membranes (eyes, respiratory tract) or sweat[5].

Furthermore, as a dry organic powder, it is highly susceptible to electrostatic aerosolization [6]. When a standard metal spatula is used to transfer the powder, static charge accumulation can cause micro-particulates to aggressively repel each other and become airborne, posing a severe, invisible inhalation risk to the operator.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered to create a redundant, temporary barrier between the active pharmaceutical intermediate and the worker[7],[8].

  • Eye Protection: ANSI Z87.1 compliant unvented safety goggles .

    • Causality: Standard safety glasses leave orbital gaps. Unvented goggles prevent airborne micro-dust from bypassing the lenses and settling on the cornea.

  • Skin & Hand Protection: Double-gloving with nitrile exam gloves (minimum 4 mil thickness, ASTM D6978 tested)[9].

    • Causality: The outer glove acts as the primary sacrificial barrier against chemical permeation and gross powder contamination. It must be doffed immediately if contaminated, leaving the inner glove intact to protect the skin during transit to the sink or waste bin.

  • Body Protection: Poly-coated, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder. The poly-coating prevents dissolved chemical solutions from wicking through the fabric to street clothes[9],[10].

  • Respiratory Protection: N95 filtering facepiece respirator (or PAPR).

    • Causality: Required only if handling occurs outside a Containment Primary Engineering Control (C-PEC). A properly functioning fume hood negates the need for an N95; however, during a spill scenario outside the hood, respiratory protection is mandatory to filter out aerosolized particulates[11],[8].

Operational Workflow & Handling Protocol

This methodology ensures that every step of the handling process is a self-validating system, minimizing the risk of accidental exposure.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the fume hood or Class II Biological Safety Cabinet (BSC) is operational with a face velocity of 0.4–0.6 m/s[9]. Self-validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

Step 2: Static Mitigation Wipe the exterior of the chemical container and the analytical balance with a slightly damp, lint-free cloth to discharge ambient static electricity.

Step 3: Weighing Use an anti-static polymeric spatula and a grounded weigh boat. Self-validation: Observe the powder during transfer. If it "jumps" or clings aggressively to the spatula, static is present. Halt operations and utilize a static eliminator (ionizing fan) before proceeding.

Step 4: Transfer If the weighed material must be moved to another laboratory station, place the weigh boat inside a secondary sealed container (e.g., a clean, screw-cap jar) before exiting the fume hood[4].

Step 5: Solubilization Add the organic solvent (e.g., DMSO, DMF, or Ethanol) slowly down the interior side of the reaction vessel. This gentle introduction prevents the rapid displacement of air, which can kick up chemical dust.

OperationalWorkflow N1 1. Preparation Verify C-PEC & Don PPE N2 2. Weighing Use Anti-static Tools N1->N2 Face velocity verified N3 3. Transfer Seal in Secondary Container N2->N3 Mass secured N4 4. Solubilization Dissolve under Exhaust N3->N4 Vessel sealed N5 5. Decontamination Solvent Wipe -> Aqueous Wash N4->N5 Process complete

Figure 1: Step-by-step operational workflow for handling 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid.

Spill Response & Decontamination Plan

In the event of a breach in containment, follow this rapid-response protocol:

  • Isolation: Immediately halt work, lower the fume hood sash, and alert personnel in the vicinity.

  • Containment (Dry Spill): Do not use a brush or dry paper towel, which will aerosolize the powder. Instead, gently drape the spill with absorbent pads slightly dampened with water or a compatible solvent (e.g., 70% isopropanol) to suppress dust[10].

  • Collection: Carefully fold the dampened pads inward, trapping the powder, and place them into a hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., ethanol), followed by a secondary wipe with mild soapy water to remove residual organics[12].

Waste Disposal Protocol

Improper disposal of piperidine derivatives can lead to environmental contamination and regulatory fines.

  • Solid Waste: All contaminated consumables (outer gloves, weigh boats, spill pads) must be treated as hazardous solid waste. Double-bag in heavy-duty polyethylene bags and seal securely[12].

  • Liquid Waste: Segregate liquid waste based on the solvent used for solubilization. Do not mix halogenated and non-halogenated waste streams[12].

  • Labeling: Clearly label all waste containers with the full chemical name (no abbreviations) and the specific hazard warnings (Irritant)[13].

WasteDisposal Gen Waste Generation Solid Solid Waste (PPE, Consumables) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid SolidBin Double-Bagged Solid HazMat Bin Solid->SolidBin Seal securely LiquidBin Segregated Liquid Carboy Liquid->LiquidBin Check compatibility Pickup EHS Incineration SolidBin->Pickup LiquidBin->Pickup

Figure 2: Waste segregation and disposal pathway for solid and liquid chemical waste.

References

  • Reagentia. "4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid." Reagentia Catalog. URL: [Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Managing Hazardous Drug Exposures: Information for Healthcare Settings." CDC Guidelines. URL: [Link]

  • U.S. Department of Health & Human Services (HHS) / CHEMM. "Personal Protective Equipment (PPE)." CHEMM Database. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.